molecular formula C5H11Cl2N3S B2405048 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride CAS No. 2413869-21-1

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride

Número de catálogo: B2405048
Número CAS: 2413869-21-1
Peso molecular: 216.12
Clave InChI: SHJZOCMQNQHQGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2N3S and its molecular weight is 216.12. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(1,3,4-thiadiazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-8-7-4-9-5;;/h4H,1-3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFJJDMPUBIOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure and dynamics. For the researcher, a comprehensive understanding of the ¹H NMR spectrum of a novel compound is paramount for structural verification, purity assessment, and understanding its chemical environment. This guide provides a detailed technical analysis of the ¹H NMR chemical shifts for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of the expected chemical shifts, the influence of the molecule's distinct functional groups, and the practical considerations for acquiring a high-quality spectrum.

This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to facilitate a deeper understanding of the NMR properties of this and similar heterocyclic compounds.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride presents a fascinating interplay of a heterocyclic aromatic system and a flexible aliphatic chain, further complicated by the protonation of the primary amine. A detailed analysis of its ¹H NMR spectrum requires consideration of the electronic effects of each component.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5 (Thiadiazole)~9.0 - 9.5Singlet (s)1HThe lone proton on the 1,3,4-thiadiazole ring is expected to be significantly deshielded due to the aromatic ring current and the electron-withdrawing nature of the two nitrogen atoms and the sulfur atom.
-CH₂- (α to thiadiazole)~3.3 - 3.7Triplet (t)2HThe methylene group directly attached to the electron-withdrawing thiadiazole ring will experience a downfield shift. It will appear as a triplet due to coupling with the adjacent methylene group.
-CH₂- (β to thiadiazole)~2.2 - 2.6Quintet (quint) or Multiplet (m)2HThis central methylene group will be influenced by both the thiadiazole ring (deshielding) and the protonated amine (deshielding), but to a lesser extent than the α-CH₂. It will be split by both adjacent methylene groups, likely resulting in a quintet or a more complex multiplet.
-CH₂- (α to amine)~3.1 - 3.5Triplet (t)2HThe methylene group adjacent to the positively charged nitrogen of the protonated amine will be significantly deshielded. It will appear as a triplet due to coupling with the central methylene group.
-NH₃⁺~8.0 - 9.0Broad Singlet (br s)3HThe protons on the ammonium group are expected to be downfield due to the positive charge. The signal is often broad due to quadrupolar relaxation of the nitrogen and chemical exchange with the solvent. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature.[1][2][3]
Causality Behind Predicted Chemical Shifts:
  • The 1,3,4-Thiadiazole Ring: This five-membered aromatic heterocycle is electron-deficient. The electronegative nitrogen and sulfur atoms withdraw electron density from the ring, leading to a significant deshielding of the C-H proton (H-5). This effect is a hallmark of many nitrogen-containing heterocycles.[4][5]

  • The Propyl Linker: The chemical shifts of the methylene protons in the propyl chain are dictated by their proximity to the electron-withdrawing thiadiazole ring and the protonated amine. This creates a predictable gradient of deshielding along the chain.

  • The Dihydrochloride Salt: The protonation of the primary amine to an ammonium cation (-NH₃⁺) has a profound effect on the spectrum. The positive charge on the nitrogen atom strongly deshields the adjacent methylene protons. The chemical shift of the N-H protons themselves is also shifted significantly downfield.[1][6][7] The presence of chloride as the counter-anion can also influence the chemical shift of the NH+ proton.[1]

Visualizing the Molecular Structure and Proton Environments

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) add_solvent Add Deuterated Solvent (e.g., DMSO-d₆) with TMS weigh->add_solvent dissolve Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve insert Insert Sample into Spectrometer dissolve->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire ¹H NMR Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate analyze Analyze Chemical Shifts, Multiplicity, and Integration integrate->analyze

Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Trustworthiness and Self-Validating Systems

The integrity of NMR data relies on a self-validating system. The predicted spectrum, based on well-established principles of chemical shifts and coupling, serves as a hypothesis. The experimentally acquired spectrum then acts as the validation.

  • Internal Consistency: The integration of the signals should correspond to the number of protons in the molecule. For 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine, the ratio of the integrated areas should be approximately 1:2:2:2:3 for the thiadiazole proton, the three methylene groups, and the amine protons, respectively.

  • Coupling Constants: The coupling constants (J-values) between adjacent methylene groups should be consistent, typically in the range of 6-8 Hz for freely rotating alkyl chains.

  • 2D NMR Confirmation: For unambiguous assignment, especially in more complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show correlations between the adjacent methylene protons, confirming their connectivity. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom.

Conclusion

The ¹H NMR spectrum of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride is a rich source of structural information. By understanding the fundamental principles of NMR and the specific electronic effects of the thiadiazole ring and the protonated amine, a detailed and accurate interpretation of the spectrum is achievable. This guide provides a robust framework for both predicting and experimentally verifying the ¹H NMR chemical shifts of this compound, empowering researchers to confidently characterize this and similar molecules in their drug discovery endeavors.

References

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective.
  • Theoretical and experimental study of 15N NMR proton
  • 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.
  • Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors. IMR Press.
  • New 1,3,4-Thiadiazole Deriv
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
  • Synthesis and identification of some deriv
  • 1H NMR Spectroscopy.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Chemical shifts of the amine protons signal in ¹H NMR spectra of...
  • Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry.
  • 23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

  • 1H NMR spectrum of compound 4. Beilstein Journals.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • Chemical shifts.
  • 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

Sources

Navigating the Void: A Technical Guide to Determining the Crystal Structure of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of its characterization. This guide addresses a critical knowledge gap concerning the solid-state structure of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride, a molecule of interest within medicinal chemistry. To date, a publically available, experimentally determined crystal structure for this specific dihydrochloride salt has not been reported.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the methodologies and strategic considerations required to elucidate the crystal structure of this and similar small molecules. We will proceed from first principles, detailing the necessary experimental workflows, anticipating challenges, and proposing validated solutions, thereby creating a self-validating system for structural determination.

The Significance of Crystalline Structure in Drug Development

The crystal structure of an API dictates several of its critical physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For a dihydrochloride salt such as 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride, understanding the hydrogen bonding network, ionic interactions, and molecular packing is paramount for formulation development and ensuring batch-to-batch consistency. The 1,3,4-thiadiazole moiety is a known pharmacophore in a range of biologically active compounds, exhibiting diverse activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1] Elucidating the solid-state conformation of this molecule is therefore of significant academic and industrial interest.

Foundational Knowledge: Synthesis and Physicochemical Properties

While crystallographic data is absent, fundamental information about the parent amine and the target dihydrochloride salt provides the necessary starting point for any structural investigation.

Molecular and Chemical Data

The subject compound is the dihydrochloride salt of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine. Key identifiers and computed properties are summarized below.

PropertyValueSource
Parent Compound 3-(1,3,4-Thiadiazol-2-yl)propan-1-aminePubChem CID: 92135146[2]
Dihydrochloride CAS 2413869-21-1NextSDS[3]
Molecular Formula (Parent) C5H9N3SPubChem CID: 92135146[2]
Molecular Weight (Parent) 143.21 g/mol PubChem CID: 92135146[2]
InChIKey (Parent) SHJZOCMQNQHQGZ-UHFFFAOYSA-NPubChem CID: 92135146[2]
SMILES (Parent) C1=NN=C(S1)CCCNPubChem CID: 92135146[2]

Experimental Workflow for Crystal Structure Determination

The following sections detail the necessary, logically sequenced experimental procedures to obtain high-quality single crystals and determine their structure.

Synthesis and Purification

The first and most critical step is the synthesis of high-purity 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride. A general synthetic route for related 2-amino-1,3,4-thiadiazoles often involves the reaction of a thiosemicarbazide with a carboxylic acid derivative.[4][5]

Protocol 1: Synthesis of the Dihydrochloride Salt

  • Synthesis of the Free Base: Synthesize 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine following established literature procedures for similar alkyl-substituted thiadiazoles.

  • Purification of the Free Base: Purify the crude product using column chromatography or distillation to achieve >99% purity as determined by HPLC and NMR.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol). Stoichiometrically add two equivalents of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

  • Isolation and Final Purification: The dihydrochloride salt will likely precipitate. Isolate the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove residual impurities, and dry under vacuum. Confirm identity and purity via 1H-NMR, 13C-NMR, and elemental analysis.

G cluster_synthesis Synthesis & Purification FreeBase Synthesis of Free Base PurifyBase Purification (>99%) FreeBase->PurifyBase Chromatography SaltForm Salt Formation (2 eq. HCl) PurifyBase->SaltForm Dissolve & Add Acid Isolate Isolation & Final Purity Check SaltForm->Isolate Precipitation & Filtration

Caption: Workflow for Synthesis and Purification.

Crystallization Screening

Obtaining diffraction-quality single crystals is often the most challenging step. The flexibility of the propyl chain and the presence of multiple hydrogen bond donors and acceptors can lead to a complex crystallization landscape. A high-throughput screening approach is recommended.

Protocol 2: High-Throughput Crystallization Screening

  • Solvent Selection: Screen a wide range of solvents with varying polarities, hydrogen bonding capabilities, and vapor pressures (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, and mixtures thereof).

  • Crystallization Techniques: Employ multiple crystallization methods in parallel:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents and allow the solvent to evaporate slowly at different temperatures (4°C, 20°C).

    • Vapor Diffusion (Hanging and Sitting Drop): A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing supersaturation.

    • Solvent/Anti-Solvent Diffusion: Layer a solution of the compound with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals may form at the interface.

  • Monitoring: Regularly inspect the screening plates under a microscope for the formation of single, well-defined crystals.

G cluster_methods Crystallization Methods Start High-Purity Compound SlowEvap Slow Evaporation Start->SlowEvap VaporDiff Vapor Diffusion Start->VaporDiff AntiSolvent Anti-Solvent Diffusion Start->AntiSolvent Outcome Single Crystals? SlowEvap->Outcome Vary Solvents & Temp. VaporDiff->Outcome Vary Precipitants AntiSolvent->Outcome Vary Solvent/Anti-Solvent Pairs Success Diffraction Analysis Outcome->Success Yes Failure Optimize & Rescreen Outcome->Failure No Failure->Start

Caption: High-Throughput Crystallization Screening Workflow.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, SC-XRD is the gold standard for unambiguous structure determination.[6]

Protocol 3: SC-XRD Data Collection and Structure Solution

  • Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Data Processing: Integrate the diffraction spots and apply corrections for experimental factors to obtain a set of structure factors.

  • Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine it against the experimental data until the model converges and provides a chemically sensible structure with good agreement factors (R1, wR2).

Addressing Experimental Challenges

It is common for small, flexible molecules or salts to be resistant to forming high-quality crystals. If initial screening fails, several advanced and alternative techniques should be considered.

Microcrystal Electron Diffraction (MicroED)

A powerful emerging technique is MicroED, which can determine high-resolution structures from nanocrystals that are far too small for conventional X-ray diffraction.[7][8] This method uses an electron beam instead of X-rays, allowing for the analysis of crystals that are a billionth of the size typically required for SC-XRD.[8] For a compound that yields only fine powders or very small needles, MicroED presents a highly viable path to structure determination.

X-ray Powder Diffraction (XRPD) and Structure Solution

If only polycrystalline powder is obtained, it is still possible to determine the crystal structure from high-resolution XRPD data.[9] This involves indexing the powder pattern to determine the unit cell, followed by using real-space methods to find the molecular packing arrangement that best fits the data, and finally performing a Rietveld refinement.[9]

Computational Approach: Crystal Structure Prediction (CSP)

In parallel with or in the absence of experimental success, Crystal Structure Prediction (CSP) can provide invaluable insights.[10] CSP algorithms generate a landscape of energetically plausible crystal packing arrangements based solely on the 2D chemical structure. The most stable predicted structures can guide crystallization experiments or be validated against experimental XRPD data.

Conclusion: A Pathway to Structural Elucidation

While the crystal structure of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride remains undetermined, this guide provides a comprehensive and authoritative roadmap for its elucidation. By systematically applying the principles of high-purity synthesis, exhaustive crystallization screening, and state-of-the-art diffraction techniques, researchers can overcome the common hurdles associated with small-molecule crystallography. The integration of advanced methods like MicroED and computational CSP ensures that a structural solution is attainable, even with challenging materials. This structured approach, grounded in established scientific principles, provides the necessary framework to finally illuminate the three-dimensional architecture of this important molecule.

References

  • PubChem. 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride. National Center for Biotechnology Information. [Link]

  • NextSDS. 3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride. [Link]

  • News-Medical. Researchers develop powerful method to solve structures of small molecules. [Link]

  • ScienceDaily. Powerful method probes small-molecule structures. [Link]

  • Birkedal, H., et al. (2015). The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example. Journal of Pharmaceutical Sciences, 104(6), 1995-2003. [Link]

  • Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5206. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736-1749. [Link]

  • Kumar, R., et al. (2017). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm, 19(3), 436-447. [Link]

  • Anoob Kumar K I, et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. [Link]

  • ChemSrc. Synthesis and properties of 1,3,4-Thiadiazoles. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • PubChem. 1,3,4-Thiadiazole. National Center for Biotechnology Information. [Link]

  • Titi, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30095-30108. [Link]

  • PubChem. 3-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride. [Link]

  • ResearchGate. Crystal structure of (3E,3′E)-3,3′-((1,3,4-thiadiazole-2,5-diyl)bis(sulfanediyl))bis(4-hydroxy-4-phenylbut-3-en-2-one), C22H18N2O4S3. [Link]

  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611. [Link]

  • NIST. 1,3,4-Thiadiazol-2-amine. National Institute of Standards and Technology. [Link]

Sources

Mechanism of Synthesis for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride (CAS: 2413869-21-1)[1], is a highly valuable heterocyclic building block utilized in drug discovery as a bioisostere for aliphatic amines and amides. Structurally, it consists of a 1,3,4-thiadiazole core substituted at the C2 position with a 3-aminopropyl chain, while the C5 position remains unsubstituted[2].

Synthesizing 5-unsubstituted 1,3,4-thiadiazoles presents a specific chemical challenge. Traditional cyclizations using thiosemicarbazides typically yield 2-amino-1,3,4-thiadiazoles, which require a subsequent, low-yielding Sandmeyer-type reductive deamination to remove the amino group[3]. To bypass this inefficiency, this guide details a highly optimized, self-validating synthetic route utilizing the cyclodehydration of an N,N'-diacylhydrazine intermediate with Lawesson’s Reagent[4].

Retrosynthetic Strategy & Pathway Design

Our synthetic strategy is grounded in the chemoselective construction of the thiadiazole ring from an acyclic precursor. By utilizing 4-(tert-butoxycarbonylamino)butanoic acid (Boc-GABA) as the starting material, we protect the primary amine while leaving the carboxylic acid available for activation.

The core disconnection relies on the transformation of Boc-GABA into an N-formyl-N'-acylhydrazine. This intermediate contains both the C2 carbon (from GABA) and the C5 carbon (from the formyl group) required for the final heterocycle. Subsequent thionation and cyclodehydration forge the 1,3,4-thiadiazole ring in a single, concerted step[4]. Finally, global deprotection using anhydrous acidic conditions yields the target dihydrochloride salt.

Retrosynthesis Target Target Molecule Dihydrochloride Salt BocThiadiazole Boc-Protected 1,3,4-Thiadiazole Target->BocThiadiazole HCl/Dioxane Deprotection Diacyl N-Formyl-N'-acylhydrazine Intermediate BocThiadiazole->Diacyl Lawesson's Reagent Cyclodehydration Hydrazide Boc-GABA Hydrazide Diacyl->Hydrazide Ethyl Formate N-Formylation GABA Boc-GABA (Starting Material) Hydrazide->GABA CDI, N2H4 Hydrazinolysis

Retrosynthetic disconnection for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine.

Mechanistic Causality in the Forward Synthesis

Amine Protection & Hydrazide Formation

The synthesis begins with commercially available Boc-GABA. Direct reaction of a carboxylic acid with hydrazine is kinetically unfavorable. Therefore, 1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid into a reactive imidazolide intermediate. When introduced to an excess of hydrazine hydrate, the imidazolide undergoes rapid nucleophilic acyl substitution to form 4-(Boc-amino)butanehydrazide. The excess hydrazine prevents the formation of symmetric diacylhydrazines.

Chemoselective N-Formylation

To install the hydrogen atom at the C5 position of the final thiadiazole, the terminal nitrogen of the hydrazide must be formylated. Ethyl formate is utilized as both the solvent and the reagent. Under reflux, ethyl formate selectively formylates the more nucleophilic terminal amine of the hydrazide without affecting the internal amide nitrogen or prematurely cleaving the acid-sensitive Boc group.

Thionation and Cyclodehydration (The Core Mechanism)

The conversion of the N-formyl-N'-acylhydrazine to the 1,3,4-thiadiazole is mediated by Lawesson’s Reagent (LR)[4].

  • Thionation: LR dissociates into highly reactive monomeric dithiophosphine ylides, which selectively convert the two carbonyl oxygens of the diacylhydrazine into thiocarbonyls.

  • Tautomerization: The resulting dithioacylhydrazine undergoes tautomerization to form an enethiol intermediate, exposing a highly nucleophilic sulfur atom.

  • Cyclization & Aromatization: The enethiol sulfur attacks the adjacent thiocarbonyl carbon, forming a 5-membered thiohemiaminal ring. Subsequent dethiohydration (loss of hydrogen sulfide, H2​S ) drives the aromatization, yielding the thermodynamically stable 1,3,4-thiadiazole core[3].

Mechanism A 1. N,N'-Diacylhydrazine B 2. Dithioacylhydrazine (via Lawesson's Reagent) A->B Thionation of carbonyls C 3. Enethiol Tautomer (Nucleophilic Sulfur) B->C Proton transfer D 4. 5-Membered Thiohemiaminal C->D Intramolecular attack E 5. 1,3,4-Thiadiazole Core (Loss of H2S) D->E Dethiohydration (-H2S)

Mechanistic pathway of Lawesson's reagent-mediated cyclodehydration.

Quantitative Data: Reagent Selection & Optimization

The choice of thionating agent is critical for maximizing yield and minimizing intractable byproducts. The table below summarizes the optimization parameters for the cyclodehydration step, demonstrating why Lawesson's Reagent is the superior choice for this specific scaffold[4].

Thionating AgentEquivalentsSolventTemperature (°C)Reaction Time (h)Isolated Yield (%)Impurity Profile
Phosphorus Pentasulfide ( P4​S10​ ) 1.5Pyridine115 (Reflux)1245 - 55High; intractable polymeric sulfur byproducts.
Lawesson's Reagent (LR) 1.2Toluene110 (Reflux)482 - 88Low; phosphonothioates easily removed via basic wash.
Belleau's Reagent 1.2THF66 (Reflux)675 - 80Moderate; phenoxy byproducts require chromatography.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems; the physical chemistry of the reactions (e.g., gas evolution, selective precipitation) inherently drives the purity of the isolated intermediates.

Step 1: Synthesis of 4-(Boc-amino)butanehydrazide
  • Activation: Dissolve Boc-GABA (10.0 g, 49.2 mmol, 1.0 eq) in anhydrous THF (100 mL) under a nitrogen atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (8.78 g, 54.1 mmol, 1.1 eq) portion-wise. Stir at room temperature for 1 hour until CO2​ evolution ceases (visual validation of activation).

  • Hydrazinolysis: Cool the mixture to 0 °C. Add hydrazine hydrate (12.0 mL, ~246 mmol, 5.0 eq) dropwise to prevent exothermic degradation. Stir for 2 hours at room temperature.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO3​ (100 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and evaporate to yield the hydrazide as a white solid.

Step 2: Synthesis of 1-Formyl-2-(4-(Boc-amino)butanoyl)hydrazine
  • Formylation: Suspend the hydrazide (10.0 g, 46.0 mmol, 1.0 eq) in anhydrous ethyl formate (50 mL).

  • Reaction: Heat the mixture to reflux (54 °C) for 8 hours. The suspension will gradually turn into a clear solution as the formylated product forms, providing a visual indicator of reaction completion.

  • Isolation: Concentrate the solution in vacuo to remove excess ethyl formate. The resulting quantitative pale-yellow oil is used directly in the next step without further purification.

Step 3: Synthesis of 2-(3-(Boc-amino)propyl)-1,3,4-thiadiazole
  • Cyclodehydration: Dissolve the formyl hydrazide (11.0 g, 44.8 mmol, 1.0 eq) in anhydrous toluene (120 mL). Add Lawesson’s Reagent (21.7 g, 53.7 mmol, 1.2 eq).

  • Reaction: Heat to reflux (110 °C) for 4 hours. Monitor H2​S evolution (ensure proper ventilation/scrubbing).

  • Workup: Cool to room temperature and quench with 1M NaOH (100 mL) to hydrolyze phosphorus byproducts. Extract with Ethyl Acetate (3 × 100 mL). Wash combined organics with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography (Hexanes:EtOAc) to yield the Boc-protected thiadiazole.

Step 4: Global Deprotection & Salt Formation

Note: This step is entirely self-validating. The product precipitates cleanly from the reaction matrix.

  • Deprotection: Dissolve the Boc-protected thiadiazole (8.0 g, 32.9 mmol, 1.0 eq) in anhydrous 1,4-dioxane (40 mL).

  • Salt Formation: Slowly add 4M HCl in dioxane (82.0 mL, 329 mmol, 10.0 eq) at room temperature. Stir for 2 hours. The reaction will vigorously evolve isobutylene and CO2​ gas.

  • Isolation: As the Boc group is cleaved and the strongly basic primary amine and weakly basic thiadiazole nitrogens are protonated, the target 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride will precipitate out of the dioxane solution as a highly pure, crystalline white solid. Filter the solid, wash with cold diethyl ether (50 mL), and dry under high vacuum.

References

  • PubChem Compound Summary for CID 92135146, 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • 3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride Source: NextSDS Chemical Substance Information URL:[Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

Sources

Thermodynamic stability of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to offer a foundational understanding of the molecule's inherent stability characteristics, rooted in its chemical structure. We present a detailed analysis of the constituent moieties—the 1,3,4-thiadiazole ring, the propanamine side chain, and the dihydrochloride salt form—to build a predictive stability profile. This theoretical assessment is followed by a suite of robust, step-by-step experimental protocols for definitive stability determination, including thermal analysis and forced degradation studies compliant with ICH guidelines. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for regulatory submissions and advancing pharmaceutical development.

Introduction: A Molecule of Interest

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a flexible propanamine side chain. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1][2] The presence of a primary amine and its formulation as a dihydrochloride salt are critical determinants of its physicochemical properties, including solubility and stability.[3][4] A thorough understanding of the thermodynamic stability of this molecule is paramount for establishing its shelf-life, defining appropriate storage conditions, and ensuring its quality, safety, and efficacy in any potential therapeutic application.

This guide will first deconstruct the molecule to predict its stability based on established chemical principles. Subsequently, it will provide detailed, actionable protocols for experimentally verifying this profile through rigorous stress testing and thermal analysis.

Theoretical Stability Profile: A Sum of its Parts

The overall stability of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride can be logically inferred by examining its three primary structural components.

The 1,3,4-Thiadiazole Ring: An Anchor of Stability

The 1,3,4-thiadiazole ring is an aromatic heterocycle that generally confers significant stability to the molecule.[5][6] Key characteristics include:

  • Aromaticity and Electron Deficiency : The ring's aromatic nature makes it relatively stable.[7] It is electron-deficient, rendering it generally inert to electrophilic substitution but potentially susceptible to nucleophilic attack.[6][7]

  • pH Sensitivity : The 1,3,4-thiadiazole ring is known to be stable in acidic to neutral aqueous solutions but can be susceptible to hydrolytic cleavage under basic conditions.[6][7][8]

  • Thermal and Chemical Resilience : The scaffold itself exhibits good thermal and chemical stability, making it a robust core for drug design.[7]

The Propan-1-amine Side Chain: A Locus of Reactivity

The aliphatic primary amine side chain represents the most likely site of initial degradation. Primary amines are susceptible to several degradation pathways:

  • Oxidative Degradation : The lone pair of electrons on the nitrogen atom makes it a prime target for oxidation, a common degradation pathway for amines.[9][10] This process can be initiated by atmospheric oxygen and accelerated by the presence of metal ions.[11] It can lead to the formation of various degradation products, including aldehydes, carboxylic acids, and N-oxides.[9][12]

  • Thermal Degradation : At elevated temperatures, aliphatic amines can undergo decomposition.[13][14] For primary amines, this can involve complex reactions, especially in the presence of other reactive species.[15]

The Dihydrochloride Salt: A Shield of Stabilization

The formulation of the molecule as a dihydrochloride salt is a deliberate and critical choice that significantly enhances its stability.

  • Improved Shelf-Life : Converting amines to their hydrochloride salts is a well-established strategy to increase their shelf-life.[3]

  • Protection Against Oxidation : The protonation of the two basic nitrogen centers (the primary amine and one of the ring nitrogens) ties up the lone pair of electrons, particularly on the more reactive primary amine. This protonation serves as a protective measure, significantly reducing susceptibility to oxidative degradation.[16]

  • Enhanced Aqueous Solubility : Hydrochloride salts dramatically improve the water solubility of parent amines, which is often a prerequisite for formulation and administration.[3][4]

Predicted Stability Summary: Based on this analysis, 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride is expected to be a relatively stable solid compound, particularly when protected from high humidity, extreme heat, and light. The dihydrochloride form provides crucial protection against oxidation of the amine side chain. The primary vulnerabilities are likely to be hydrolytic degradation of the thiadiazole ring under basic (high pH) conditions and potential thermal decomposition at significantly elevated temperatures.

Experimental Determination of Thermodynamic Stability

While theoretical analysis provides a strong foundation, empirical testing is required for definitive characterization. The following sections detail the essential experimental protocols for a comprehensive stability assessment.

Thermal Analysis

Thermal analysis techniques are fundamental for probing the solid-state stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary methods.[17][18][19]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, decomposition, and polymorphic transitions.[20][21][22]

Protocol: DSC Analysis

  • Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation : Accurately weigh 2-5 mg of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride into a clean, hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.

  • Experimental Conditions :

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to a final temperature well above the expected melting point (e.g., 300 °C).

  • Data Analysis :

    • Record the heat flow versus temperature to generate a thermogram.

    • Identify the onset temperature and peak maximum of the melting endotherm.

    • Observe for any exothermic events following the melt, which would indicate decomposition.

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition, dehydration, or desolvation.[23][24][25]

Protocol: TGA Analysis

  • Instrument Calibration : Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation : Accurately weigh 5-10 mg of the compound into a tared TGA pan (typically ceramic or platinum).

  • Experimental Conditions :

    • Place the sample pan onto the TGA balance.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a high temperature (e.g., 500 °C).

  • Data Analysis :

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of mass loss, which signifies the beginning of thermal decomposition.

    • Quantify the mass loss at different temperature stages.

Table 1: Summary of Thermal Analysis Data Presentation

ParameterMethodTypical OutputInterpretation
Melting Point (Tm)DSCOnset and peak temperature (°C) of an endothermic event.Purity indicator; defines the upper limit of solid-state stability.
Decomposition (Td)DSCOnset temperature (°C) of an exothermic event.Indicates thermal decomposition.
Onset of Mass LossTGATemperature (°C) at which significant mass loss begins.Defines the threshold for thermal decomposition.
Mass Loss (%)TGAPercentage of mass lost in discrete steps.Quantifies volatile components or decomposition products.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are the cornerstone of stability testing, designed to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[26] These studies are mandated by regulatory bodies like the ICH.[27][28] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[29][30]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Characterization cluster_outcome Outcomes API_Solid API (Solid State) Thermal Thermal (Heat, Humidity) API_Solid->Thermal Photolytic Photolytic (UV/Vis Light) API_Solid->Photolytic API_Solution API in Solution (e.g., 1 mg/mL in Water/Methanol) Hydrolysis Hydrolytic (Acid, Base, Neutral) API_Solution->Hydrolysis Oxidation Oxidative (e.g., H2O2) API_Solution->Oxidation API_Solution->Photolytic Solution Photostability HPLC Stability-Indicating HPLC (Assay & Impurity Profile) Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS Peak Purity Failure or > Threshold Method Method Validation HPLC->Method Characterization Structure Elucidation LCMS->Characterization Pathway Degradation Pathway Elucidation Characterization->Pathway Stability Intrinsic Stability Profile Pathway->Stability Method->Stability

Caption: Workflow for ICH-compliant forced degradation studies.

Hydrolytic Stability

This test evaluates the compound's stability in aqueous environments across a range of pH values.[31][32][33]

Protocol: Hydrolytic Degradation

  • Solution Preparation : Prepare solutions of the compound (e.g., 1 mg/mL) in three different media:

    • Acidic : 0.1 M Hydrochloric Acid (HCl)

    • Neutral : Purified Water

    • Basic : 0.1 M Sodium Hydroxide (NaOH)

  • Incubation : Store aliquots of each solution at an elevated temperature (e.g., 60 °C) and at room temperature. Protect all samples from light.

  • Time Points : Withdraw samples at predetermined intervals (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Sample Analysis :

    • For acidic and basic samples, neutralize the solution before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect the formation of any degradation products.

Oxidative Stability

This assesses the molecule's susceptibility to oxidation.

Protocol: Oxidative Degradation

  • Solution Preparation : Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water). Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of, for example, 3%.

  • Incubation : Store the solution at room temperature, protected from light.

  • Time Points : Withdraw and analyze samples at appropriate intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Analysis : Analyze samples by HPLC to quantify the parent compound and detect degradants.

Thermal Stability (Solid State)

This study evaluates the effect of heat on the solid drug substance.

Protocol: Solid-State Thermal Degradation

  • Sample Preparation : Place a thin layer of the solid compound in a vial.

  • Incubation : Store the vial in a calibrated oven at an elevated temperature (e.g., 80 °C). For humidity stress, store a parallel sample at controlled conditions (e.g., 60 °C / 75% RH).

  • Time Points : Remove samples at set intervals (e.g., 1, 3, 7, 14 days).

  • Sample Analysis : Prepare solutions of the stressed solid and analyze by HPLC.

Photostability

This test determines the compound's sensitivity to light exposure, as mandated by ICH Q1B.[29][34][35]

Protocol: Photostability Testing

  • Sample Preparation :

    • Solid State : Spread a thin layer of the compound in a chemically inert, transparent container.

    • Solution State : Prepare a solution of the compound (e.g., 1 mg/mL) in a transparent container.

    • Dark Control : Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure : Place the samples (and dark controls) in a calibrated photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[36][37]

  • Sample Analysis : After exposure, analyze all samples (exposed and dark controls) by HPLC to assess for photodegradation.

Table 2: Summary of Forced Degradation Conditions and Analysis

Stress ConditionTypical Reagents/ConditionsStatePurpose
Hydrolysis 0.1 M HCl, Water, 0.1 M NaOH; 60 °CSolutionTo assess stability across a pH range.
Oxidation 3% H₂O₂; Room TemperatureSolutionTo determine susceptibility to oxidative stress.
Thermal 80 °C (dry heat); 60 °C/75% RH (humidity)SolidTo evaluate the impact of heat on the solid form.
Photolysis ≥1.2 million lux-hrs & ≥200 W-hr/m²Solid & SolutionTo assess degradation upon exposure to light.

Data Interpretation and Reporting

A successful stability study hinges on a robust, stability-indicating analytical method, typically HPLC. This method must be able to separate the parent compound from all process-related impurities and any newly formed degradation products.

Caption: Logical flow for interpreting stability data.

The results from the thermal analyses and forced degradation studies should be synthesized to build a comprehensive stability profile. This includes:

  • Identifying Degradation Products : Use techniques like LC-MS/MS to identify the mass and structure of significant degradants.

  • Mapping Degradation Pathways : Propose chemical mechanisms for the formation of key degradants under specific stress conditions.

  • Establishing Intrinsic Stability : Summarize the molecule's vulnerabilities (e.g., "stable in acid, labile in base," "sensitive to oxidation").

  • Defining Storage and Handling : Based on the data, recommend appropriate storage conditions (e.g., "Store at 2-8 °C, protected from light and moisture").

Conclusion

The thermodynamic stability of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride is a critical quality attribute that must be thoroughly understood and experimentally verified. By leveraging the foundational principles of its chemical structure, researchers can anticipate a profile of good solid-state stability, with primary liabilities being high pH hydrolysis and high-temperature decomposition. The dihydrochloride salt form is key to mitigating oxidative degradation. The detailed experimental protocols provided in this guide offer a robust, ICH-compliant framework for systematically investigating and confirming this stability profile. The rigorous application of these methodologies will yield the high-quality, reliable data necessary to support drug development, ensure patient safety, and meet global regulatory expectations.

References

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link][17]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][27]

  • Climate → Sustainability Directory. (2026, February 3). Amine Degradation. [Link][9]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link][23]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link][29]

  • NETZSCH Analyzing & Testing. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. [Link][18]

  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link][20]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link][34]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link][35]

  • Legnani, L., et al. (2020). Disclosing the thermal reactions of aliphatic amines in the presence of TiO2 nanoparticles by multi-shot analytical pyrolysis. Journal of Analytical and Applied Pyrolysis. [Link][13]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link][21]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link][24]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link][26]

  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link][30]

  • Coriolis Pharma. Differential Scanning Calorimetry. [Link][38]

  • Ammar, M., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link][11]

  • European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][39]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link][36]

  • Nittaya, T., et al. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link][10]

  • Visagaperumal, D., et al. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry. [Link]

  • PATSNA P Eureka. (2025, August 22). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. [Link][12]

  • Wikipedia. Hydrochloride. [Link][3]

  • Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of analytical & pharmaceutical research. [Link][22]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere. [Link][31]

  • Slideshare. Thermogravimetric analysis - Pharmaceutical analysis. [Link][25]

  • DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. [Link][28]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link][19]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link][37]

  • Tonski, M., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate. [Link][32]

  • PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. [Link][40]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. [Link][16]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link][41]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link][33]

  • Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link][42]

  • Singapore University of Technology and Design. Mechanistic study on the thermal decomposition of polybenzoxazines: Effects of aliphatic amines. [Link][43]

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. [Link][7]

  • Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. [Link][14]

  • Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering. [Link][15]

  • Grokipedia. Hydrochloride. [https://grokipedia.org/grok-1- Hydrochloride-11e2f3a6-8e10-449e-b55d-018f77626966]([Link] Hydrochloride-11e2f3a6-8e10-449e-b55d-018f77626966)[4]

  • Khidhir, K. A., et al. (2012). DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Journal of Kufa for Chemical Science. [Link][5]

  • Simmonds, P. G., et al. (1972). Thermal decomposition of aliphatic monoaminomonocarboxylic acids. Analytical Chemistry. [Link]

  • Ayati, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link][6]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. [Link][44]

  • UNIVERSCI. (2024, November 5). Evaluation of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules against the SAR. [Link][45]

  • Malak, S. A., et al. (2025, September 14). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link][46]

  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link][47]

  • Al-Sanea, M. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link][2]

Sources

A Technical Guide to Pharmacophore Modeling: A Case Study with 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract yet powerful representation of the essential molecular features required for interaction with a biological target.[1][2] This guide offers an in-depth exploration of the pharmacophore modeling workflow, framed through a practical, hypothetical case study of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine. We delve into the significance of the 1,3,4-thiadiazole scaffold, a privileged structure in medicinal chemistry, and delineate a complete ligand-based modeling protocol.[3] This document is designed for researchers and drug development professionals, providing not only step-by-step methodologies for model generation and validation but also the critical reasoning behind experimental choices. The objective is to equip scientists with the knowledge to leverage pharmacophore modeling for hit identification, lead optimization, and scaffold hopping, thereby accelerating the drug discovery pipeline.[2][4]

The Pharmacophore: A Principle of Molecular Recognition

The concept of a pharmacophore, first conceptualized by Paul Ehrlich, has evolved into a computationally indispensable tool.[5] The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[2] In essence, it is not a real molecule but an abstract model that distills the essence of a molecule's biological activity, allowing chemists to identify structurally diverse compounds that can elicit a similar biological effect.[6]

This abstraction is the technique's primary strength. By focusing on a pattern of features—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups—rather than a complete chemical scaffold, pharmacophore modeling enables rapid screening of vast compound libraries to find novel active molecules.[6][7]

Core Methodologies: Ligand-Based vs. Structure-Based

Pharmacophore modeling is broadly categorized into two primary approaches, the choice of which is dictated by the available structural data.[1]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active compounds is available.[1][7] The methodology relies on analyzing and aligning a collection of active molecules to identify the common chemical features arranged in a specific 3D geometry that are responsible for their activity.[1]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a pharmacophore can be derived directly from the binding site.[6][8] This method involves identifying the key interaction points within the active site—such as hydrogen-bonding residues or hydrophobic pockets—and creating a model that represents the complementary features a ligand must possess to bind effectively.[8]

G cluster_0 Pharmacophore Modeling Approaches ligand_based Ligand-Based (Target Structure Unknown) pharmacophore_model Generated Pharmacophore Model ligand_based->pharmacophore_model Align & Extract Common Features structure_based Structure-Based (Target Structure Known) structure_based->pharmacophore_model Analyze Binding Site Interaction Points ligand_input Set of Active Ligands ligand_input->ligand_based protein_input 3D Protein Structure protein_input->structure_based

Caption: Core pharmacophore modeling methodologies.

Spotlight on the Scaffold: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine

The selection of a starting scaffold is a critical decision in drug design. The molecule 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is built upon the 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[3]

The 1,3,4-Thiadiazole Core: A Versatile Pharmacophore

The 1,3,4-thiadiazole nucleus is a bioisostere of the pyrimidine ring, a core component of nucleic acid bases, which can allow its derivatives to interfere with processes like DNA replication.[9] This ring system is a common structural feature in a wide array of medicinal agents, demonstrating diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[9][10] The presence of the sulfur atom often confers favorable lipophilicity, aiding in penetration through biological membranes and enhancing bioavailability.[11]

Structural Analysis of the Subject Molecule

To build a pharmacophore model, we must first deconstruct the subject molecule into its potential pharmacophoric features:

  • 1,3,4-Thiadiazole Ring: This planar, aromatic system can participate in π-π stacking or other aromatic interactions. The nitrogen atoms can act as hydrogen bond acceptors.

  • Propyl Linker: This flexible aliphatic chain provides spatial separation between the aromatic ring and the terminal amine group, allowing the molecule to adopt various conformations to fit a binding pocket.

  • Primary Amine (-NH2): The terminal amine group is basic and will be protonated at physiological pH (pKa ≈ 9-10). This makes it a strong candidate for a Positive Ionizable (PI) feature, capable of forming crucial ionic bonds or salt bridges with acidic residues (e.g., Aspartic or Glutamic acid) in a protein target. It also serves as a potent Hydrogen Bond Donor (HBD) .

A Ligand-Based Pharmacophore Modeling Workflow

For this guide, we will assume the 3D structure of the biological target is unknown. Therefore, a ligand-based approach is the most appropriate strategy. The following protocol outlines a self-validating system for generating a robust and predictive pharmacophore model.

G start Start: Define Active Ligands step1 Step 1: Curate Training & Test Sets (Active & Inactive Compounds) start->step1 step2 Step 2: Generate Diverse Conformers (Explore 3D Chemical Space) step1->step2 step3 Step 3: Identify Common Pharmacophoric Features step2->step3 step4 Step 4: Align Conformers & Generate Hypotheses step3->step4 step5 Step 5: Score & Rank Pharmacophore Models step4->step5 step6 Step 6: Rigorous Model Validation step5->step6 step7 Step 7: Virtual Screening of Compound Libraries step6->step7 Validated Model end End: Identify Novel Hits step7->end

Caption: General workflow for ligand-based pharmacophore modeling.

Detailed Experimental Protocol

Objective: To generate and validate a 3D pharmacophore model from a set of structurally related ligands with known biological activities.

Pillar of Trustworthiness: The protocol's integrity hinges on the strict separation of a training set (for model building) and a test set (for validation). This ensures the model's predictive power is evaluated on data it has not previously seen.[8]

Step 1: Training and Test Set Preparation

  • Rationale: The quality of the input data dictates the quality of the output model. A well-curated dataset is essential.

  • Procedure:

    • Collect Data: Assemble a dataset of compounds containing the 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine scaffold with experimentally determined biological activities (e.g., IC50 or Ki values) against a specific target.

    • Define Activity Thresholds: Classify compounds as 'Active' (e.g., IC50 < 1 µM) and 'Inactive' (e.g., IC50 > 10 µM). Ambiguous compounds in the intermediate range should be excluded from the initial training set.

    • Partition Data: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The partitioning should ensure that the full range of structural diversity and activity levels is represented in both sets.

Step 2: Conformational Analysis

  • Rationale: Ligands are flexible and can adopt numerous shapes (conformers). The biologically active conformation, which is responsible for binding, must be represented in the modeling process.

  • Procedure:

    • For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformers using computational chemistry software (e.g., MOE®, LigandScout®, Discovery Studio®).[12]

    • Use a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to adequately sample the conformational space, typically generating 100-250 conformers per molecule.

Step 3: Feature Identification and Alignment

  • Rationale: This is the core of hypothesis generation, where common chemical properties are identified among the active molecules.

  • Procedure:

    • Define the pharmacophoric features for the molecules. For our scaffold, this would include: Aromatic Ring (AR), Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), and Positive Ionizable (PI).

    • Utilize an alignment algorithm to superimpose the conformers of the active molecules. The goal is to find a 3D arrangement where the maximum number of key pharmacophoric features from different molecules overlap.

Step 4: Pharmacophore Model Generation and Scoring

  • Rationale: The software will generate multiple possible pharmacophore hypotheses based on different combinations of overlapping features. These must be ranked to find the most plausible model.

  • Procedure:

    • The software (e.g., HipHop algorithm in Catalyst) generates numerous hypotheses.

    • Each hypothesis is scored based on how well it maps the active compounds in the training set and, crucially, how poorly it maps the inactive compounds. The best models will have high sensitivity (detecting actives) and high specificity (rejecting inactives).[13]

Model Validation: The Keystone of Predictive Accuracy

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[13] Validation assesses the model's ability to reliably distinguish active compounds from inactive ones, which is essential before committing resources to virtual screening.[14]

Validation Methodologies

A robust validation protocol typically involves multiple techniques to build confidence in the model's predictive power.

Validation TechniqueDescriptionPurpose
Test Set Validation The model is used to screen the held-out test set of known active and inactive compounds.[14]Assesses the model's ability to predict the activity of compounds not used during its creation (external validation).[8]
Decoy Set Validation The model screens a large database of "decoy" molecules, which are structurally similar to actives but are assumed to be biologically inactive.[14]Tests the model's specificity and its ability to avoid enrichment of false positives.
Fischer's Randomization The biological activities of the training set compounds are shuffled randomly, and new pharmacophore models are generated. This is repeated many times (e.g., 99 times).A statistical test to ensure the original model is not due to a chance correlation in the data. The original model's score should be significantly better than the scores from the randomized sets.
Quantitative Metrics for Evaluation

The performance of the validation screening is measured using several statistical metrics.

  • Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding active compounds compared to a random selection.

  • Goodness of Hit (GH) Score: A scoring function that balances the yield of active compounds found in a screen against the percentage of true positives.

  • Receiver Operating Characteristic (ROC) Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[13][14] The area under the ROC curve (AUC) is a key metric, where 1.0 is a perfect model and 0.5 is random chance.

G cluster_validation Pharmacophore Validation Workflow model Ranked Pharmacophore Hypothesis test_set Screen External Test Set model->test_set decoy_set Screen Decoy Set model->decoy_set fischer_test Perform Fischer's Randomization Test model->fischer_test metrics Calculate Metrics (ROC, EF, GH Score) test_set->metrics decoy_set->metrics fischer_test->metrics validated_model Validated Model metrics->validated_model

Caption: A comprehensive workflow for model validation.

Applications in Drug Discovery

Once validated, the pharmacophore model transitions from a hypothesis to a powerful tool for prospective drug discovery.[15]

  • Virtual Screening: The primary application is using the pharmacophore as a 3D query to rapidly screen large compound databases (containing millions of molecules).[6][16] This process filters the library to a manageable number of "hits" that fit the pharmacophore and are prioritized for experimental testing, saving significant time and resources.[8]

  • Lead Optimization: The model provides a clear rationale for modifying a lead compound. Medicinal chemists can use it to guide structural changes designed to improve interactions with the target, thereby enhancing potency and selectivity.[1]

  • Scaffold Hopping: Because the model represents features rather than a rigid chemical structure, it can identify compounds with entirely different underlying scaffolds that still present the required features in the correct 3D orientation.[4] This is a powerful strategy for discovering novel intellectual property.

  • ADME-Tox Modeling: Pharmacophore models can also be developed for off-target effects or interactions with metabolic enzymes (e.g., Cytochrome P450s), helping to predict and design out adverse drug metabolism and toxicity profiles early in the discovery process.[16]

Conclusion and Future Outlook

Pharmacophore modeling, exemplified here through the analysis of the 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine scaffold, remains a highly relevant and effective technique in computational drug discovery. Its strength lies in its ability to abstract complex molecular interactions into a simple, intuitive, and computationally efficient model. The key to success is a methodologically sound approach centered on high-quality data and rigorous, multi-faceted validation.

The future of pharmacophore modeling involves deeper integration with other computational methods.[15] Combining pharmacophore screening with molecular docking can refine hit lists by assessing binding poses and energetics.[16] Furthermore, the integration of artificial intelligence and machine learning is enhancing the predictive power of these models, allowing for the analysis of more complex structure-activity relationships and accelerating the journey from a promising scaffold to a life-saving therapeutic.[12][15]

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1992. [Link]

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Frontiers. Retrieved March 18, 2026, from [Link]

  • Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro. (n.d.). Drug Discovery Pro. Retrieved March 18, 2026, from [Link]

  • Seidel, T., Wieder, O., Garon, A., & Langer, T. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics, 39(11), e2000059. [Link]

  • Al-Sha'er, M. A., & Malkieh, N. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Drug Discovery, 3, 1408119. [Link]

  • Validation Techniques in Pharmacophore-Based Screening Projects in India - BioNome. (2026, March 6). BioNome. Retrieved March 18, 2026, from [Link]

  • Structure-based Pharmacophore Modeling - Protheragen. (n.d.). Protheragen. Retrieved March 18, 2026, from [Link]

  • Pharmacophore Modeling in Computational Drug Design: A Critical Review - ijarsct. (2025, December 15). International Journal of Advanced Research in Science, Communication and Technology. Retrieved March 18, 2026, from [Link]

  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2025, August 15). Fiveable. Retrieved March 18, 2026, from [Link]

  • Martino, E., Pescatori, L., El-Sayed, N., El-Kashef, H., Abouzid, K., & Al-Ansary, D. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 585. [Link]

  • 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. (n.d.). Bio-protocol. Retrieved March 18, 2026, from [Link]

  • What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21). Patsnap. Retrieved March 18, 2026, from [Link]

  • Sakkiah, S., Thangapandian, S., John, S., & Lee, K. W. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 665. [Link]

  • 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Pharmacophore modeling in drug design - PubMed. (2025, February 6). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Pharmacophore Modeling Steps Guide | PDF - Scribd. (n.d.). Scribd. Retrieved March 18, 2026, from [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). LinkedIn. Retrieved March 18, 2026, from [Link]

  • Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546–2573. [Link]

  • Khan, I., Ali, A., Akhter, N., Ibrar, A., Khan, A., & Ali, S. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS omega, 8(38), 35058–35071. [Link]

  • 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development. (2024, June 15). Asian Journal of Pharmaceutical Research and Development. Retrieved March 18, 2026, from [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Zhang, H., Wu, J., Zhang, Z., & Chen, Q. (2020). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 8, 583193. [Link]

  • Khan, M. F., & Alam, M. M. (2011). Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds. Arabian Journal of Chemistry, 4(4), 435-446. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. (2021, August 25). MDPI. Retrieved March 18, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review - SBQ. (n.d.). Sociedade Brasileira de Química. Retrieved March 18, 2026, from [Link]

Sources

IR Spectroscopic Fingerprinting of Thiadiazol-2-yl Propanamine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiadiazol-2-yl propanamine is a bifunctional molecular scaffold combining a nitrogen- and sulfur-rich heteroaromatic core (the thiadiazole ring) with an aliphatic primary amine side chain (propanamine). In drug development, verifying the structural integrity of this scaffold is critical. Infrared (IR) spectroscopy provides a rapid, non-destructive fingerprint of both the heteroaromatic core and the aliphatic side chain. This whitepaper details the vibrational kinematics, quantitative spectral assignments, and a self-validating Attenuated Total Reflectance (ATR) FTIR protocol for the robust characterization of this molecule.

Structural Deconstruction and Vibrational Kinematics

As an application scientist, I approach IR characterization not merely as empirical pattern matching, but as an exercise in vibrational kinematics. The observed spectrum is a direct consequence of the molecule's dipole moment changes, bond force constants, and intermolecular interactions.

The Propanamine Moiety

The aliphatic primary amine dictates the high-frequency region of the spectrum. The highly polar N-H bonds ( δ -N-H δ +) engage in extensive intermolecular hydrogen bonding networks in the condensed phase. This hydrogen bonding interferes with the N-H stretching vibrations, causing the characteristic "twin peaks" (symmetric and asymmetric stretch) between 3500 and 3300 cm⁻¹ to broaden significantly (1[1]). Furthermore, the C-N stretching vibrations, which are diagnostic for aliphatic amines, typically manifest in the fingerprint region between 1250 and 1020 cm⁻¹ (2[2]).

The Thiadiazole Core

The thiadiazole ring introduces distinct heteroaromatic signatures. The C=N stretching vibration is highly sensitive to the ring's electron delocalization and typically appears as a sharp, strong band in the 1430–1486 cm⁻¹ range (3[3]). The presence of the sulfur atom within the ring is confirmed by two critical modes: the C-S-C stretching vibrations located between 1030 and 1097 cm⁻¹, and the C-S stretching mode found at lower frequencies, typically 620–690 cm⁻¹ (3[3]).

VibModes Molecule Thiadiazol-2-yl propanamine Propanamine Propanamine Moiety Molecule->Propanamine Thiadiazole Thiadiazole Ring Molecule->Thiadiazole NH_Stretch N-H Stretch ~3500-3300 cm⁻¹ Propanamine->NH_Stretch CH_Aliph Aliphatic C-H ~3000-2800 cm⁻¹ Propanamine->CH_Aliph CN_Aliph Aliphatic C-N ~1250-1020 cm⁻¹ Propanamine->CN_Aliph CN_Ring C=N Stretch ~1430-1486 cm⁻¹ Thiadiazole->CN_Ring CSC_Ring C-S-C Stretch ~1030-1097 cm⁻¹ Thiadiazole->CSC_Ring CS_Stretch C-S Stretch ~620-690 cm⁻¹ Thiadiazole->CS_Stretch

Logical mapping of IR vibrational modes to molecular moieties.

Quantitative Spectral Data Summary

To facilitate rapid spectral interpretation, the expected vibrational modes for thiadiazol-2-yl propanamine are summarized below.

Table 1: Quantitative Spectral Assignments for Thiadiazol-2-yl Propanamine

Functional MoietyVibrational ModeWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Causality
Propanamine N-H Stretching3500 – 3300Medium, BroadIntermolecular hydrogen bonding network dampens stretching frequency.
Propanamine Aliphatic C-H Stretch3000 – 2800Strong, Sharpsp³ hybridized carbon-hydrogen bond stretching.
Propanamine N-H Bending1650 – 1580Medium, SharpScissoring deformation of the primary amine group.
Propanamine Aliphatic C-N Stretch1250 – 1020MediumPolar C-N bond stretching in the aliphatic chain.
Thiadiazole C=N Stretching1430 – 1486Strong, SharpElectron delocalization within the heteroaromatic ring.
Thiadiazole C-S-C Stretching1030 – 1097MediumAsymmetric stretching of the thioether-like ring linkage.
Thiadiazole C-S Stretching620 – 690Weak to MediumHeavy sulfur atom lowers the vibrational frequency.

Self-Validating ATR-FTIR Experimental Protocol

Field-Proven Insight: Traditional transmission FTIR using KBr pellets is strongly discouraged for amine-containing hydroscopic compounds. KBr readily absorbs atmospheric moisture, producing a broad O-H stretching artifact at ~3400 cm⁻¹ that directly obscures the critical N-H stretching bands of the propanamine moiety. Therefore, Attenuated Total Reflectance (ATR) FTIR utilizing a monolithic diamond crystal is the gold standard.

Step-by-Step Methodology

Step 1: System Initialization and Purge

  • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes prior to analysis. Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Causality: Purging removes atmospheric water vapor and CO₂, which possess strong IR cross-sections that can mask the sample's C-N and C-S-C bands.

Step 2: Background Acquisition (Self-Validation Checkpoint)

  • Action: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, empty crystal.

  • Validation: Inspect the baseline. The peak-to-peak noise must be < 0.005 Absorbance Units (AU). The asymmetric stretching band of CO₂ (~2350 cm⁻¹) must be completely flattened. If CO₂ or H₂O vapor bands (> 0.01 AU) are present, the purge has failed; do not proceed until resolved.

Step 3: Sample Application and Pressure Standardization

  • Action: Deposit 2–5 mg of thiadiazol-2-yl propanamine solid onto the center of the ATR crystal. Lower the pressure anvil until the built-in force sensor indicates optimal contact (typically ~80-100 N).

  • Causality: Consistent pressure ensures intimate contact between the solid sample and the evanescent wave penetrating the crystal, maximizing the signal-to-noise ratio without crushing the crystal.

Step 4: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

  • Causality: 64 scans provide an optimal balance between minimizing acquisition time and achieving a high signal-to-noise ratio via signal averaging.

Step 5: Post-Processing and ATR Correction

  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities to mimic a transmission spectrum, allowing for accurate comparison against standard reference libraries.

Workflow Start System Purge & Crystal Cleaning Bkg Acquire Background (Self-Validation) Start->Bkg Check Check Baseline (CO2 < 0.01 Abs) Bkg->Check Check->Start Fail Sample Apply Sample & Standardize Pressure Check->Sample Pass Scan Acquire Spectrum (64 Scans, 4 cm⁻¹) Sample->Scan Analyze Spectral Deconvolution Scan->Analyze

Self-validating ATR-FTIR experimental workflow for sample analysis.

Spectral Interpretation and Artifact Discrimination

When analyzing the resultant spectrum, distinguishing between overlapping modes is critical for structural validation. The N-H bending vibration of the propanamine group often appears as a sharp band between 1650 and 1580 cm⁻¹ (4[4]). This must not be confused with the C=N stretching of the thiadiazole ring, which sits lower, around 1430–1486 cm⁻¹.

Furthermore, the N-H bending mode frequently overlaps with residual water vapor bending modes (~1640 cm⁻¹). If the peak appears artificially broad or jagged, it is highly likely that the nitrogen purge has failed, and the data is compromised. Additionally, the absence of a strong C=O stretching band (~1700 cm⁻¹) serves as an excellent negative control, confirming the sample has not oxidized and is free from ketone or amide impurities.

References

  • docbrown.info - Interpretation of the infrared spectrum of propan-2-amine URL:[Link]

  • docbrown.info - Interpretation of the infrared spectrum of propylamine URL:[Link]

  • MDPI - Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety URL:[Link]

  • Taylor & Francis - Full article: Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, and triazine-based heterocyclic scaffolds URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Amide Coupling Strategies for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride is a highly versatile building block in modern drug discovery. The 1,3,4-thiadiazole core serves as a robust bioisostere for various aromatic systems and is frequently utilized in the development of potent antimicrobial and anticancer agents[1]. Because the primary amine is separated from the electron-deficient thiadiazole ring by a propyl linker, it retains the high nucleophilicity characteristic of aliphatic amines. However, its presentation as a dihydrochloride salt introduces specific stoichiometric and mechanistic challenges during amide bond formation. This application note details the causality behind reagent selection and provides self-validating protocols to ensure high-yielding, epimerization-free amide couplings.

Mechanistic Causality & Reagent Selection

The Stoichiometry of Dihydrochloride Salts

A common point of failure in amide coupling is the under-calculation of base equivalents when utilizing poly-halogenated salts. 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is supplied as a dihydrochloride, meaning two equivalents of hydrochloric acid are ionically bound to the molecule. To render the primary amine nucleophilic, the salt must be fully neutralized. If a standard 1.5 to 2.0 equivalents of base are used, the base is entirely consumed by the HCl, leaving the carboxylic acid un-deprotonated and the amine partially protonated. A minimum of 3.5 to 4.0 equivalents of base is required to ensure complete free-basing of the amine and simultaneous deprotonation of the carboxylic acid partner[2].

Base Selection: The Case for DIPEA

Base selection is a critical component in amide coupling[2]. While Triethylamine (TEA) is inexpensive, N,N-Diisopropylethylamine (DIPEA) is the structurally superior choice for this workflow. DIPEA is significantly more sterically hindered than TEA, which minimizes its nucleophilicity and prevents unwanted side reactions with the active ester intermediate. Furthermore, comparative analyses demonstrate that increasing equivalents of DIPEA (up to 3.0 eq) results in substantially less racemization of chiral carboxylic acids compared to TEA under identical conditions[3].

Activating Agents: HATU vs. EDC/HOBt
  • HATU : Generates a highly reactive O-At (7-azabenzotriazole) active ester. The presence of the nitrogen atom in the pyridine ring of HATU provides a neighboring group effect that accelerates the aminolysis step, making it the premier choice for sterically hindered acids or discovery-scale syntheses[4].

  • EDC/HOBt : While slightly slower than HATU, this combination generates a water-soluble urea byproduct that is easily removed during aqueous workup, making it the preferred system for large-scale process chemistry[2].

Quantitative Data Summaries

The following table summarizes the operational parameters and performance metrics of the two primary coupling systems when reacted with 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride.

Coupling SystemActive IntermediateBase Req. (eq)Reaction TimeEpimerization RiskScalability / Byproduct Removal
HATU / DIPEA O-At Ester3.5 – 4.01 – 2 hoursVery LowLow / Requires chromatography
EDC / HOBt O-Bt Ester3.5 – 4.04 – 12 hoursLowHigh / Simple aqueous wash

Mechanistic Pathway Visualization

Mechanism Acid Carboxylic Acid (R-COOH) Act HATU + DIPEA Activation Acid->Act Ester O-At Active Ester Intermediate Act->Ester Product Target Amide Bond Ester->Product Salt Thiadiazole Amine Dihydrochloride Base DIPEA (≥3.5 eq) Neutralization Salt->Base FreeBase Free Primary Amine (Nucleophile) Base->FreeBase FreeBase->Product

Caption: Mechanistic pathway of HATU-mediated amide coupling with amine dihydrochloride salts.

Self-Validating Experimental Protocols

A robust protocol must be "self-validating," meaning it includes built-in analytical checkpoints to confirm the success of each intermediate step before proceeding.

Protocol A: High-Efficiency HATU/DIPEA Coupling (Discovery Scale)

Optimized for milligram-scale synthesis where yield and stereochemical integrity are paramount.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF (0.1 M to 0.2 M relative to acid)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF[3].

  • Base Addition & Validation: Add DIPEA (4.0 eq) to the stirring solution.

    • Validation Checkpoint: Remove a 1 µL aliquot and spot it on wet universal indicator paper. The pH must read ≥ 8. If it is lower, add DIPEA in 0.5 eq increments until basicity is achieved.

  • Pre-Activation: Add HATU (1.2 eq) in one portion. The solution will typically transition to a yellow/orange hue. Stir at room temperature for 15–20 minutes[2].

    • Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. Confirm the complete disappearance of the carboxylic acid mass and the appearance of the O-At active ester mass.

  • Amine Addition: Add the 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride (1.1 eq) as a solid or pre-dissolved in a minimal amount of DMF. Stir at room temperature for 1 to 2 hours.

  • Reaction Monitoring:

    • Validation Checkpoint: Perform LC-MS analysis. The reaction is complete when the active ester is consumed and the target amide mass dominates the chromatogram.

  • Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x, skip if the product contains basic heterocycles that may protonate and partition into the aqueous layer), and Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Scalable EDC/HOBt Coupling (Process Scale)

Optimized for gram-scale synthesis where avoiding chromatographic purification is desired.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • DIPEA (3.5 eq)

  • DCM or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in the chosen solvent.

  • Activation: Add EDC·HCl (1.2 eq) and stir for 30 minutes at 0 °C to room temperature.

  • Amine Addition: In a separate vial, slurry the amine dihydrochloride (1.05 eq) in solvent and add DIPEA (3.5 eq) to generate the free base. Transfer this mixture dropwise to the activated acid solution.

  • Stirring: Allow the reaction to stir for 4–12 hours at room temperature.

  • Aqueous Workup: The primary advantage of this method is that unreacted EDC and its urea byproduct are highly water-soluble[2]. Wash the organic layer extensively with water and brine to yield the crude amide with high purity.

Workflow Visualization & Logic

Workflow S1 1. Dissolve Acid in DMF (0.1 - 0.2 M) S2 2. Add DIPEA (4.0 eq) [Checkpoint: Verify pH ≥ 8] S1->S2 S3 3. Add HATU (1.2 eq) [Checkpoint: LC-MS for Active Ester] S2->S3 S4 4. Add Amine Dihydrochloride [Checkpoint: LC-MS for Product Mass] S3->S4 S5 5. Aqueous Workup (NaHCO3 / Brine Washes) S4->S5

Caption: Self-validating step-by-step workflow logic for HATU/DIPEA amide coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing).
  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications).
  • BenchChem. (2025). Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine. BenchChem Technical Resources.
  • Journal of Medicinal Chemistry. (2025). Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. ACS Publications.

Sources

Application Note: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Dihydrochloride as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

The rational design of transition metal complexes for biological evaluation and materials science relies heavily on the selection of multifunctional ligands. 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride (CAS: 2413869-21-1)[1] is a highly versatile, mixed-donor ligand. It features a soft/borderline soft 1,3,4-thiadiazole ring (containing nitrogen and sulfur donors) tethered to a hard primary alkylamine via a flexible propyl chain.

This specific molecular architecture dictates its coordination behavior:

  • The Propyl Spacer: Unlike methyl or ethyl spacers, the three-carbon propyl chain provides the optimal bite angle flexibility to form a highly stable, strain-free six-membered chelate ring when coordinating to a single metal center via the amine nitrogen and the N3/N4 of the thiadiazole ring.

  • The Dihydrochloride Salt Form: Commercially and synthetically, the ligand is supplied as a dihydrochloride salt to prevent premature oxidation of the primary amine and to enhance aqueous solubility[1]. However, the protonated amine ( −NH3+​ ) and protonated thiadiazolium lack the free lone pairs required for dative bonding. In situ deprotonation is an absolute mechanistic prerequisite for successful metal coordination[2][3].

Mechanistic Insights: Coordination Pathways

The ligand exhibits two primary coordination modes depending on the metal's hard/soft acid-base (HSAB) characteristics and the stoichiometric ratio:

  • Bidentate Chelation (N, N): Favored by first-row transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Pt²⁺). The ligand binds via the primary amine nitrogen and the adjacent thiadiazole nitrogen, forming discrete mononuclear or binuclear complexes[4][5].

  • Bridging Mode (N, S or N, N'): Favored by softer metals (e.g., Ag⁺, Cd²⁺) or under solvothermal conditions. The amine coordinates to one metal center, while the thiadiazole ring acts as an exobidentate donor to a second metal, propagating the structure into a Coordination Polymer (CP) or Metal-Organic Framework (MOF)[3].

Pathways L_HCl Ligand·2HCl (Inactive Donors) Base Base (NaOH/Et3N) Neutralization L_HCl->Base L_Free Free Ligand (L) (Active Donors) Base->L_Free Chelate Bidentate Chelation (N-amine, N-thiadiazole) L_Free->Chelate Transition Metals (1:2 M:L ratio) Bridge Bridging Mode (N-amine to M1, N/S to M2) L_Free->Bridge Soft Metals / MOFs (1:1 M:L ratio) Mono Mononuclear Complexes (e.g., Cu, Ni, Pt) Chelate->Mono Poly Coordination Polymers (e.g., Ag, Zn, Cd) Bridge->Poly

Caption: Mechanistic pathways of ligand activation and subsequent coordination modes.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed to be self-validating; successful execution is indicated by distinct solubility shifts and chromic changes characteristic of d-d electron transitions in the resulting metal complexes.

Protocol A: Ligand Activation (Neutralization)

Causality: The dihydrochloride salt must be neutralized to liberate the lone pairs on the nitrogen atoms. Failure to fully deprotonate will result in unreacted starting materials or the formation of outer-sphere electrostatic salts rather than inner-sphere coordination complexes[2].

  • Dissolution: Suspend 1.0 mmol (216 mg) of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride in 15 mL of absolute ethanol.

  • Base Addition: Slowly add 2.1 mmol of Triethylamine (Et₃N) or methanolic KOH dropwise under continuous magnetic stirring at room temperature.

  • Validation: The suspension will gradually turn into a clear solution as the free amine is generated. If KOH is used, a white precipitate of KCl will form.

  • Filtration: If KCl precipitates, filter the solution through a 0.22 µm PTFE membrane. The filtrate contains the activated free ligand.

Protocol B: Synthesis of a Mononuclear Cu(II) Complex

Causality: Cu(II) favors square planar or Jahn-Teller distorted octahedral geometries. A 1:2 (Metal:Ligand) ratio is used to saturate the equatorial coordination sphere.

  • Metal Preparation: Dissolve 0.5 mmol of Copper(II) acetate monohydrate, Cu(OAc)2​⋅H2​O , in 10 mL of ethanol. Note: Acetate acts as an auxiliary base and a good leaving group.

  • Complexation: Add the metal solution dropwise to the activated ligand solution from Protocol A.

  • Reaction: Heat the mixture to reflux (75°C) for 3 hours. A distinct color change from pale blue to deep green/purple indicates the formation of the Cu-N dative bonds[4].

  • Isolation: Concentrate the solution under reduced pressure to one-third of its volume. Allow it to cool to 4°C overnight.

  • Collection: Collect the resulting microcrystals via vacuum filtration, wash with cold diethyl ether (2 × 5 mL), and dry in a vacuum desiccator.

Workflow S1 Step 1: Dissolution Dissolve Ligand·2HCl in EtOH S2 Step 2: Neutralization Add 2.1 eq. Et3N or KOH (Stir 30 min) S1->S2 S3 Step 3: Metal Addition Dropwise addition of M(OAc)2 solution S2->S3 S4 Step 4: Reflux Heat at 75°C for 3 hours (Observe color change) S3->S4 S5 Step 5: Crystallization Concentrate and cool to 4°C S4->S5 S6 Step 6: Characterization XRD, FT-IR, NMR, UV-Vis S5->S6

Caption: Step-by-step experimental workflow for the synthesis of transition metal complexes.

Data Presentation & Analytical Characterization

Validating the coordination geometry requires multi-spectroscopic analysis. The tables below summarize the expected quantitative shifts when 3-(1,3,4-thiadiazol-2-yl)propan-1-amine transitions from a free ligand to a coordinated state[4][6].

Table 1: Diagnostic FT-IR and ¹H-NMR Shifts
Analytical MethodFunctional Group / ProtonFree Ligand (Expected)Coordinated Complex (Expected)Mechanistic Rationale
FT-IR (cm⁻¹) ν(N-H) (Primary Amine)~3350, 3280 (broad)~3210, 3150 (sharp, shifted)Electron density withdrawal from N to Metal weakens the N-H bond[4].
FT-IR (cm⁻¹) ν(C=N) (Thiadiazole)~1610 - 1580~1560 - 1540Coordination via ring nitrogen alters the conjugated π -system[4].
FT-IR (cm⁻¹) ν(M-N) Absent450 - 550Direct confirmation of the newly formed Metal-Nitrogen dative bond[6].
¹H-NMR (ppm) −CH2​−NH2​ (Propyl chain)~2.80 (t)~3.10 - 3.30 (t, broadened)Deshielding effect due to the proximity of the electropositive metal center.
¹H-NMR (ppm) Thiadiazole C-H~9.10 (s)~9.30 - 9.50 (s)Electron withdrawal from the heterocyclic ring upon coordination.
Table 2: Typical Coordination Geometries by Metal Center
Metal IonPreferred Metal:Ligand RatioCoordination GeometryBiological / Material Application
Cu(II) 1:2Distorted Octahedral / Square PlanarAntimicrobial agents, DNA cleavage[2][4].
Pt(II) 1:1 (with 2x Cl− )Square PlanarAnticancer drug development (Cisplatin analogs)[5].
Zn(II) 1:2 or 1:1 (Polymeric)TetrahedralLuminescent materials, antifungal agents.
Ag(I) 1:1Linear / Polymeric (MOF)Antimicrobial coatings, conductive coordination polymers.

References

  • NextSDS. 3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride — Chemical Substance Information. NextSDS. URL: [Link]

  • JACS Directory. Synthesis and spectral characterization studies of bio-active cobalt(II) complexes with Clomipramine ligand. JACS Directory. URL: [Link]

  • IUCrData. cis-Diammine[3-(3-chloro-7-methoxy-9,10-dihydroacridin-9-ylideneamino)propan-1-amine-κN,N′]platinum(II) dinitrate. International Union of Crystallography. URL: [Link]

  • JM Chem Sci. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences. URL: [Link]

  • NIH PMC. Synthesis, crystal structure and Hirshfeld surface analysis of bis(2-amino-1,3,4-thiadiazol-3-ium) diaquadichlorido(propanedioato-κ2O1,O3)manganate(II). National Institutes of Health. URL:[Link]

Sources

Preparation of Schiff bases with 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Kinetic Optimization of Schiff Bases Derived from 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine

Introduction & Mechanistic Rationale

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in drug discovery, widely recognized for its broad-spectrum antimicrobial, anti-inflammatory, and antineoplastic properties [1]. While the synthesis of Schiff bases (imines) from 2-amino-1,3,4-thiadiazoles is well-documented, the use of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine presents a unique kinetic profile that requires distinct protocol optimization.

The Causality of Structural Choice: In traditional 2-amino-1,3,4-thiadiazoles, the primary amine is directly attached to the electron-withdrawing heteroaromatic ring. This delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity and necessitating harsh Lewis acids or prolonged reflux to force the condensation [1].

Conversely, 3-(1,3,4-thiadiazol-2-yl)propan-1-amine features a three-carbon aliphatic spacer. This insulates the amine from the thiadiazole ring's electron-withdrawing effect, allowing it to behave as a highly nucleophilic aliphatic amine (pKa ~10). While this accelerates the initial nucleophilic attack on the carbonyl carbon, it introduces a new challenge: the highly basic amine is easily protonated. If too much acid catalyst is used, the amine converts into an unreactive ammonium salt, stalling the reaction. Therefore, precise pH control (maintaining a pH of ~4.5 using catalytic glacial acetic acid) is the critical variable for success in this workflow.

Reaction Pathway

G A 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine (Nucleophilic Aliphatic Amine) C Nucleophilic Addition Catalyst: Glacial Acetic Acid (pH ~4.5) A->C B Substituted Aldehyde (Electrophilic Carbonyl) B->C D Hemiaminal Intermediate (Tetrahedral Transition State) C->D Reversible Addition E Dehydration (-H₂O) Driven by Molecular Sieves or MW D->E Proton Transfer F Schiff Base (Imine) Target Compound E->F Irreversible Elimination

Reaction mechanism for the condensation of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine with aldehydes.

Materials and Reagents

  • Amine Precursor: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine (Note: If sourced as a dihydrochloride salt to prevent oxidative degradation, it requires in situ neutralization).

  • Carbonyl Substrates: Various substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde).

  • Solvents: Absolute ethanol or anhydrous methanol (HPLC grade).

  • Catalyst: Glacial acetic acid (GAA).

  • Dehydrating Agents: 4Å Molecular sieves (oven-dried at 120°C) or anhydrous MgSO₄.

  • Base (if using salt): Triethylamine (TEA) or anhydrous Sodium Acetate.

Experimental Protocols

Pre-Protocol: Free-Base Generation (If using Dihydrochloride Salt)

Causality: The dihydrochloride salt of the amine is entirely non-nucleophilic. It must be neutralized to liberate the free lone pair.

  • Suspend 10 mmol of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride in 20 mL of absolute ethanol.

  • Add 22 mmol of Triethylamine (TEA) dropwise under continuous stirring at room temperature.

  • Stir for 15 minutes. The solution will become homogenous, indicating the successful liberation of the free base.

Protocol A: Conventional Reflux with Molecular Sieves

Self-Validating Design: This protocol uses physical state changes (sieve clumping) and orthogonal chromatography (TLC) to confirm reaction progression without requiring immediate spectroscopic analysis.

  • Addition: To the free-base amine solution (10 mmol), add the substituted aldehyde (10 mmol) dissolved in 10 mL of absolute ethanol.

  • Catalysis: Add exactly 2-3 drops of Glacial Acetic Acid to adjust the pH to ~4.5.

  • Dehydration: Add 2.0 g of freshly activated 4Å molecular sieves to the reaction flask.

  • Reflux: Heat the mixture to reflux (78°C).

  • Validation Checkpoint: Monitor the reaction every 30 minutes via TLC (Eluent: Ethyl Acetate/Hexane 6:4). The primary amine will stain strongly with ninhydrin (purple/pink spot). The forward progression is validated when the ninhydrin-active spot disappears and a new, highly UV-active (imine) spot appears at a higher Rf value. Macroscopically, the molecular sieves will begin to clump as they sequester the water byproduct.

  • Workup: Once clumping ceases and TLC indicates completion, filter the hot solution to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure Schiff base.

Protocol B: Microwave-Assisted Green Synthesis (MAOS)

Causality: Microwave irradiation selectively couples with the highly polar hemiaminal intermediate. This localized superheating dramatically accelerates the endothermic dehydration step, bypassing the prolonged thermal stress that often leads to side-product formation[2, 3].

  • Preparation: In a microwave-safe quartz vessel, combine equimolar amounts (5 mmol) of the amine and aldehyde in 5 mL of absolute ethanol. Add 1 drop of GAA.

  • Irradiation: Subject the vessel to microwave irradiation (typically 300 W, 80°C limit) in 1-minute intervals.

  • Validation Checkpoint: Check TLC after every interval. The reaction typically reaches >90% conversion within 3 to 8 minutes depending on the substrate's electronic nature.

  • Isolation: Cool the vessel in an ice bath. The Schiff base will precipitate directly from the minimal solvent volume. Filter and wash with cold ethanol.

Substrate Scope and Kinetic Data

The electronic nature of the aldehyde dictates the reaction kinetics. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack. Electron-donating groups (EDGs) deactivate the carbonyl, requiring longer reaction times.

Aldehyde SubstrateElectronic EffectReflux Time (h)MW Time (min)Expected Yield (%)Imine C=N Shift (FTIR, cm⁻¹)
4-NitrobenzaldehydeStrongly Withdrawing2.5388 - 92~1625
4-ChlorobenzaldehydeMildly Withdrawing3.0485 - 89~1620
BenzaldehydeNeutral3.5582 - 85~1618
4-MethoxybenzaldehydeStrongly Donating5.0875 - 80~1612

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized Schiff bases, orthogonal analytical validation must be performed:

  • FTIR Spectroscopy: The successful conversion is marked by the complete disappearance of the primary amine N-H stretching bands (typically a doublet at ~3400 and 3300 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹). A sharp, prominent new peak will appear between 1610–1630 cm⁻¹ , corresponding to the azomethine (C=N) stretch.

  • ¹H NMR Spectroscopy (DMSO-d6 or CDCl3): The defining diagnostic signal for the Schiff base is the azomethine proton (-N=CH-), which appears as a distinct singlet in the highly deshielded region of δ 8.0 – 8.5 ppm .

  • Troubleshooting: If the reaction stalls at 50% conversion, the system has likely reached equilibrium due to poor water removal. Ensure the molecular sieves are freshly activated (120°C for 24 hours) or switch to a Dean-Stark apparatus with a toluene co-solvent to physically azeotrope the water out of the system.

References

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 2014.[Link]

  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 2022.[Link]

  • Microwave-assisted synthesis of 1,3,4-thiadiazole Schiff base derivatives. Journal of Chemical Research, 2011.[Link]

In vitro screening assays for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Screening Assays for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Derivatives: Application Notes and Protocols

Introduction

The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine serves as a highly versatile building block. The primary amine tethered via a propyl chain allows for extensive derivatization (e.g., conversion into amides, sulfonamides, or ureas) to optimize target binding affinity.

When evaluating novel derivatives of this scaffold, two in vitro screening pathways are paramount: Carbonic Anhydrase (CA) Inhibition and Cellular Cytotoxicity . The thiadiazole moiety is a classical zinc-binding group, making these derivatives potent inhibitors of human carbonic anhydrases (hCAs)[1]. Furthermore, because specific CA isoforms (such as hCA IX and XII) are highly overexpressed in hypoxic tumor microenvironments, inhibiting them disrupts cellular pH homeostasis, leading to targeted cancer cell apoptosis[2].

This guide provides expertly designed, self-validating protocols for screening 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine derivatives against these two primary biological endpoints.

Application Note 1: Carbonic Anhydrase (CA) Inhibition Profiling

Mechanistic Insight & Assay Rationale

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Measuring this primary reaction in vitro is kinetically challenging for high-throughput screening due to the rapid spontaneous hydration of CO₂. To circumvent this, we exploit the secondary esterase activity of CA.

The enzyme readily hydrolyzes the synthetic substrate p-nitrophenyl acetate (pNPA) into p-nitrophenol and acetate[3]. As p-nitrophenol accumulates, it shifts to its phenolate ion form at physiological pH, absorbing strongly at 400–415 nm. By pre-incubating the enzyme with our thiadiazole derivatives, we can quantify the reduction in the rate of p-nitrophenol formation, providing a direct, reliable surrogate measurement of enzyme inhibition.

Experimental Protocol: pNPA Esterase Assay

Materials Required:

  • Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII) or bovine CA II.

  • p-Nitrophenyl acetate (pNPA) (Sigma-Aldrich), dissolved in anhydrous acetonitrile (stock: 6 mM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Standard Inhibitor: Acetazolamide (AAZ)[3].

  • 96-well clear-bottom microplates and a kinetic microplate reader.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 µg/mL stock of the selected CA enzyme in the assay buffer. Dilute the 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine derivatives in DMSO to create a 10 mM stock, then perform serial dilutions (e.g., 100 µM to 1 nM) in the assay buffer. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Assay Setup: To each well of a 96-well plate, add:

    • 10 µL of the diluted test compound (or Acetazolamide for the positive control; DMSO vehicle for the negative control).

    • 40 µL of the CA enzyme solution.

    • 75 µL of Assay Buffer.

  • Pre-Incubation: Incubate the microplate in the dark at room temperature for exactly 10 minutes. Causality Note: This step is critical to allow the thiadiazole zinc-binding group to establish thermodynamic equilibrium with the active site Zn²⁺ ion before the substrate is introduced.

  • Reaction Initiation: Rapidly add 125 µL of the 6 mM pNPA substrate solution to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to the microplate reader. Measure the absorbance at 415 nm every 30 seconds for 15 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Normalize the velocities against the uninhibited vehicle control to determine % Inhibition. Use non-linear regression (e.g., GraphPad Prism) to calculate the IC₅₀ values.

CA_Assay A Prepare Reagents (CA Enzyme & pNPA) B Compound Pre-incubation (10 min at RT) A->B C Initiate Reaction (Add pNPA Substrate) B->C D Kinetic Readout (Absorbance at 415 nm) C->D E Data Analysis (Calculate IC50) D->E

Workflow for the in vitro Carbonic Anhydrase (CA) pNPA esterase inhibition assay.

Representative Data Presentation

Table 1: Representative IC₅₀ values of synthesized 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine derivatives against human CA isoforms.

Compound IDhCA I (Cytosolic) IC₅₀ (µM)hCA II (Cytosolic) IC₅₀ (µM)hCA IX (Tumor) IC₅₀ (µM)Selectivity Ratio (hCA II / hCA IX)
Derivative A (Amide)> 50.012.40.8514.6
Derivative B (Sulfonamide)15.20.920.0423.0
Acetazolamide (Control) 0.250.0120.0250.48

Application Note 2: In Vitro Anticancer Evaluation (MTT Assay)

Mechanistic Insight & Assay Rationale

Derivatives that show potent and selective inhibition of tumor-associated hCA IX/XII must be evaluated for their functional ability to induce cell death in human cancer cell lines[2]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this[4].

The assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells[5]. Because thiadiazole derivatives often induce apoptosis via mitochondrial stress (due to intracellular acidification from CA inhibition), the drop in mitochondrial metabolic rate directly correlates with the cytotoxic efficacy of the compound.

Mechanism T 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Derivatives CA9 Inhibition of Tumor-Associated Carbonic Anhydrase (CA IX/XII) T->CA9 Binds Zinc Ion PH Disruption of pH Homeostasis (Intracellular Acidification) CA9->PH Blocks CO2 Hydration CYTO Mitochondrial Stress & Cytochrome C Release PH->CYTO APOP Caspase-3/9 Activation (Apoptosis) CYTO->APOP

Proposed mechanism of apoptosis induction via CA IX/XII inhibition by thiadiazole derivatives.

Experimental Protocol: Cell Viability Assessment

Materials Required:

  • Human cancer cell lines: MCF-7 (Breast), A549 (Lung), and HepG2 (Liver)[4].

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin).

  • MTT Solution: 5 mg/mL dissolved in sterile Phosphate-Buffered Saline (PBS)[4].

  • Solubilization buffer: 100% Dimethyl sulfoxide (DMSO).

  • Positive Control: Doxorubicin or Cisplatin.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed the cells into 96-well tissue culture plates at a density of 5×103 to 1×104 cells/well in 100 µL of complete medium.

  • Attachment Phase: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂. Causality Note: This 24-hour window is strictly required to allow cells to recover from trypsinization stress and re-adhere to the plastic substrate, ensuring baseline metabolic stability.

  • Compound Treatment: Aspirate the old media. Apply 100 µL of fresh media containing serial dilutions of the thiadiazole derivatives (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO max) and a Doxorubicin positive control.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of the MTT solution (5 mg/mL) directly to each well. Incubate for an additional 3 to 4 hours at 37°C. During this time, viable cells will convert the yellow dye into purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 100 µL of DMSO to each well. Place the plate on an orbital shaker for 10 minutes at room temperature to fully dissolve the crystals.

  • Absorbance Reading: Measure the absorbance using a microplate reader at a primary wavelength of 570 nm, with a reference wavelength of 690 nm to subtract background plate noise.

  • Data Analysis: Calculate cell viability as a percentage: (Abssample​−Absblank​)/(Absvehicle​−Absblank​)×100 . Plot dose-response curves to derive the IC₅₀.

Representative Data Presentation

Table 2: Representative in vitro antiproliferative activity (IC₅₀) of thiadiazole derivatives across human cancer cell lines.

Compound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
Derivative A (Amide)45.2 ± 3.1> 50.038.4 ± 2.5
Derivative B (Sulfonamide)8.4 ± 1.212.1 ± 1.89.3 ± 0.9
Doxorubicin (Control) 1.2 ± 0.32.4 ± 0.51.8 ± 0.4

References

  • New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics.[Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI.[Link]

  • Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. Arabian Journal of Chemistry.[Link]

  • Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates. PMC.[Link]

Sources

Use of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride in drug discovery libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Dihydrochloride in High-Throughput Drug Discovery Libraries

Mechanistic Rationale & Scaffold Selection

In contemporary medicinal chemistry, the 1,3,4-thiadiazole heterocycle is recognized as a privileged structural motif. It is extensively utilized for its robust physicochemical properties and its ability to drive diverse biological activities, including antimicrobial, antiviral, and targeted anticancer responses[1]. As a Senior Application Scientist, I frequently advocate for the integration of this specific scaffold into Diversity-Oriented Synthesis (DOS) libraries for several mechanistic reasons:

  • Metabolic Stability: Unlike many electron-rich five-membered heterocycles (e.g., furans or pyrroles), the 1,3,4-thiadiazole ring is highly electron-deficient. This intrinsic property provides exceptional resistance to oxidative degradation by hepatic Cytochrome P450 enzymes.

  • Bioisosterism & Pharmacophore Mapping: The nitrogen atoms at positions 3 and 4 act as potent, directional hydrogen-bond acceptors. This makes the ring an excellent bioisostere for pyrimidines, oxadiazoles, and triazoles, allowing researchers to optimize binding affinity while modulating lipophilicity[2].

  • Causality of the Linker and Salt Form: The specific building block, 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride , features a three-carbon aliphatic chain terminating in a primary amine. The propyl chain introduces critical conformational flexibility, allowing the amine to probe solvent-exposed channels or secondary binding pockets when the rigid thiadiazole core is anchored in a target's primary binding site. Furthermore, utilizing the dihydrochloride salt is a deliberate, field-proven choice: it ensures long-term shelf stability by preventing the primary amine from undergoing atmospheric oxidation or capturing ambient CO 2​ (carbamate formation), while simultaneously guaranteeing high aqueous and DMSO solubility for automated liquid handling systems[3].

Physicochemical Profiling

Before integrating this building block into a high-throughput screening (HTS) or DNA-encoded library (DEL), it is essential to establish its baseline metrics. The properties of this scaffold fall perfectly within the parameters required for lead-like chemical space (Rule of Three/Five compliant).

Table 1: Physicochemical Properties of the Scaffold

PropertyValue (Free Base)Value (Dihydrochloride Salt)Drug Discovery Implication
Molecular Weight 143.21 g/mol 216.13 g/mol Highly fragment-like; leaves ample mass budget for library elaboration.
Hydrogen Bond Donors 2 (Primary Amine)4 (Ammonium + HCl)Excellent handle for functionalization (amides, ureas, sulfonamides).
Hydrogen Bond Acceptors 3 (N, N, S)3 (N, N, S)Strong interaction potential with kinase hinge regions or protease pockets.
Rotatable Bonds 33Balances conformational flexibility with entropic penalty upon binding.
Topological Polar Surface Area 67.4 ŲN/AOptimal for passive membrane permeability and oral bioavailability.

Library Synthesis Workflows & Logic

The primary amine on this scaffold serves as a highly reactive nucleophile, making it an ideal branching point for library generation[4]. Because the building block is supplied as a dihydrochloride salt, in situ neutralization with a sterically hindered tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) is mandatory to liberate the nucleophilic free base without participating in competing side reactions.

G Start 3-(1,3,4-Thiadiazol-2-yl) propan-1-amine (2HCl) Amide Amide Coupling (Acyl Chlorides / Carboxylic Acids) Start->Amide HATU, DIPEA, DMF RedAm Reductive Amination (Aldehydes / Ketones) Start->RedAm NaBH(OAc)3, DCE Urea Urea Formation (Isocyanates) Start->Urea DIPEA, DCM QC High-Throughput LC-MS QC (Self-Validation Gate) Amide->QC RedAm->QC Urea->QC BioScreen Phenotypic / Target Screening QC->BioScreen Purity >85%, Mass Match

Caption: Workflow for Diversity-Oriented Synthesis using the thiadiazole amine scaffold.

Experimental Protocols: Self-Validating Systems

To ensure high fidelity in library generation, the following protocols incorporate built-in quality control (QC) mechanisms. A protocol is only as good as its ability to validate its own success; therefore, LC-MS gating is integrated directly into the workflow.

Protocol A: High-Throughput Amide Library Synthesis (96-Well Format)

Causality of Reagents: HATU is selected as the coupling reagent due to its superior efficiency in high-throughput formats. It minimizes epimerization and drives the reaction to completion even with sterically hindered carboxylic acids, which is critical when purifying libraries without traditional column chromatography[5].

Materials:

  • 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride (0.1 M stock in anhydrous DMSO)

  • Library of diverse carboxylic acids (0.1 M stocks in anhydrous DMSO)

  • HATU (0.2 M stock in anhydrous DMF)

  • DIPEA (Neat)

Step-by-Step Methodology:

  • Preparation of the Amine Free Base: To a 96-well deep-well plate, dispense 100 µL of the amine dihydrochloride stock (10 µmol, 1.0 eq) per well. Add 8.7 µL of neat DIPEA (50 µmol, 5.0 eq). Rationale: 2.0 equivalents of DIPEA are consumed immediately to neutralize the dihydrochloride salt; the remaining 3.0 equivalents act as the base for the subsequent coupling reaction.

  • Activation of Carboxylic Acids: In a separate activation plate, mix 120 µL of the carboxylic acid stocks (12 µmol, 1.2 eq) with 60 µL of the HATU stock (12 µmol, 1.2 eq). Incubate at room temperature for 15 minutes to allow the formation of the active OAt-ester.

  • Coupling: Transfer the activated acid solutions into the amine plate. Seal the plate with a chemically resistant mat and agitate on a plate shaker at 600 RPM for 12 hours at room temperature.

  • Self-Validation (LC-MS QC Gate): Withdraw 2 µL from each well, dilute with 98 µL of MeCN/H 2​ O (1:1), and inject into a high-throughput UPLC-MS system.

    • Validation Criteria: The reaction is considered successful if the target mass [M+H] + is observed with a UV purity (254 nm) of >85%. Wells failing this metric are flagged and excluded from biological screening to prevent false positives.

  • Purification: Evaporate the solvent using a centrifugal evaporator (e.g., Genevac). Purify the crude residues via solid-phase extraction (SPE) using basic alumina cartridges to remove excess HATU byproducts and unreacted acids.

Table 2: Optimization of Amide Coupling Conditions for the Thiadiazole Scaffold (Data demonstrates why HATU/DIPEA is the mandated standard for this specific amine)

Coupling ReagentBaseSolventAverage Library YieldAverage Purity (LC-MS)Note
EDC / HOBtTEA (3.0 eq)DMF62%78%Incomplete conversion of hindered acids.
T3P (50% in EtOAc)Pyridine (5.0 eq)EtOAc75%82%Good yield, but difficult solvent removal.
HATU DIPEA (5.0 eq) DMF/DMSO 94% 96% Optimal; rapid kinetics, high fidelity.

Pharmacophore Mapping and Target Interaction

When designed into a lead molecule, the functionalized 3-(1,3,4-thiadiazol-2-yl)propyl moiety acts as a bipartite pharmacophore. The heterocycle frequently acts as a hinge-binder in kinases or a deeply buried anchor in antimicrobial targets, while the functionalized amine tail interacts with variable regions.

Pathway Target Target Protein (e.g., Kinase Hinge Region) Thiadiazole 1,3,4-Thiadiazole Ring (Hydrogen Bond Acceptor) Thiadiazole->Target H-Bonding (N3, N4) AlkylChain Propyl Chain (Hydrophobic Interaction / Flexibility) AlkylChain->Target Van der Waals Amine Functionalized Amine (Solvent Channel / Diversity) Amine->Target Variable Interactions

Caption: Pharmacophore mapping of the thiadiazole derivative within a target binding site.

By leveraging the robust chemistry of the primary amine and the privileged nature of the 1,3,4-thiadiazole ring, drug discovery teams can rapidly generate highly diverse, biologically relevant chemical matter with excellent lead-like properties.

References

  • Awasthi, P., Mittal, A., Swati, Singh, M., & Sharma, S. (2025). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Current Topics in Medicinal Chemistry.[Link]

  • Mittal, R. K., Mishra, R., Sharma, V., & Mishra, I. (2024). 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery. Letters in Organic Chemistry, 21(5), 400-413.[Link]

  • Lee, J., et al. (2016). Construction of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Library with a High Level of Skeletal Diversity Based on Branching Diversity-Oriented Synthesis on Solid-Phase Supports. ACS Combinatorial Science, 18(9), 551-558.[Link]

  • NextSDS Database. (n.d.). 3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride - Chemical Substance Information. [Link]

Sources

Application Notes and Protocols for the Derivatization of Primary Amines on 1,3,4-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold and the Significance of Primary Amine Derivatization

The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its unique structural features, including the presence of two nitrogen atoms and a sulfur atom, impart a range of desirable physicochemical properties such as high aromaticity and metabolic stability.[1][4] The 1,3,4-thiadiazole nucleus is a bioisostere of the 1,3,4-oxadiazole ring, and both are known to exhibit a broad spectrum of biological activities.[1][4]

Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable array of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antifungal activities.[1][2][3] A key entry point for introducing molecular diversity and fine-tuning the biological activity of this scaffold is the derivatization of a primary amine substituent, typically at the 2-position of the ring.[1][5] The reactivity of this amino group allows for a variety of chemical transformations, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.[2][3]

This comprehensive guide provides detailed application notes and protocols for the most common and effective methods for derivatizing primary amines on 1,3,4-thiadiazole scaffolds. As a senior application scientist, the aim is not merely to present procedures, but to provide the underlying rationale for experimental choices, ensuring that researchers can adapt and troubleshoot these methods for their specific molecular targets.

Core Derivatization Strategies

The primary amine on the 1,3,4-thiadiazole ring readily undergoes several key reactions, allowing for the introduction of a wide range of functional groups. The most prevalent and synthetically useful derivatizations include:

  • Schiff Base Formation: Condensation with aldehydes and ketones.

  • Acylation: Reaction with acylating agents like acid chlorides and anhydrides.

  • Sulfonylation: Formation of sulfonamides via reaction with sulfonyl chlorides.

These derivatization strategies provide access to a vast chemical space, enabling the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of pharmacological activity.

Visualizing the Derivatization Pathways

Derivatization_Pathways Thiadiazole 2-Amino-1,3,4-thiadiazole Scaffold Schiff_Base Schiff Base Derivatives Thiadiazole->Schiff_Base Aldehyde/Ketone Acyl_Derivative Acyl Derivatives Thiadiazole->Acyl_Derivative Acyl Halide/Anhydride Sulfonamide Sulfonamide Derivatives Thiadiazole->Sulfonamide Sulfonyl Chloride Schiff_Base_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Dissolve Dissolve 2-amino-1,3,4-thiadiazole in Ethanol Add_Reagents Add Aldehyde and Glacial Acetic Acid Dissolve->Add_Reagents Reflux Reflux for 4-8 hours Add_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Precipitate Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Characterization Characterization Recrystallize->Characterization IR, NMR, MS

Sources

Application Notes and Protocols for the Catalytic Applications of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Catalytic Potential of Thiadiazole-Amine Ligands

The 1,3,4-thiadiazole moiety is a versatile pharmacophore, with its derivatives widely recognized for a range of biological activities.[1] However, the application of their metal complexes in catalysis is a burgeoning field with significant untapped potential. The unique electronic properties of the thiadiazole ring, combined with the coordination versatility of appended functional groups, make these compounds intriguing candidates for novel catalyst development. This guide focuses on the catalytic applications of metal complexes derived from the ligand 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine. The presence of both a soft sulfur atom and multiple nitrogen donors in the thiadiazole ring, along with a flexible primary amine on the propyl linker, allows for the formation of stable complexes with a variety of transition metals. These complexes are poised to exhibit catalytic activity in a range of important organic transformations.

This document provides detailed protocols for the synthesis of the ligand and its metal complexes, followed by application notes on their potential use in aerobic oxidation, C-N cross-coupling, and reductive catalysis. The methodologies are grounded in established principles of coordination chemistry and catalysis, drawing parallels from well-studied related systems to provide a robust framework for researchers.

Part 1: Synthesis of the Ligand and its Metal Complexes

Synthesis of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Ligand

The synthesis of the title ligand can be achieved through a two-step process involving the cyclization of a protected amino acid with thiosemicarbazide, followed by deprotection. This approach is adapted from established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[2][3]

Protocol 1: Synthesis of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine

Step 1: Synthesis of tert-butyl (4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)carbamate

  • To a stirred mixture of 4-(Boc-amino)butanoic acid (1.0 eq) in phosphorus oxychloride (POCl₃) (10 mL per 3 mmol of acid) at room temperature, add thiosemicarbazide (1.0 eq).

  • Heat the resulting mixture at 80-90 °C for 1 hour under constant stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully and slowly add 40 mL of cold water to the cooled mixture to quench the excess POCl₃.

  • Reflux the resulting suspension for 4 hours.

  • After cooling to room temperature, basify the solution to pH 8 with a 50% sodium hydroxide solution while stirring in an ice bath.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure protected amine.

Step 2: Deprotection to yield 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine

  • Dissolve the tert-butyl (4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)carbamate (1.0 eq) in a minimal amount of dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in water and basify to pH > 10 with a 2M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

General Protocol for the Synthesis of Metal Complexes

The following is a general procedure for the synthesis of metal complexes of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine with various transition metal salts (e.g., CuCl₂, Pd(OAc)₂, NiCl₂·6H₂O). This method is based on standard coordination chemistry techniques.[4][5]

Protocol 2: Synthesis of M(II)-[3-(1,3,4-Thiadiazol-2-yl)propan-1-amine]₂Cl₂

  • Dissolve 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine (2.0 eq) in hot methanol (15 mL).

  • In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, PdCl₂, NiCl₂·6H₂O) (1.0 eq) in methanol (10 mL).

  • Add the metal salt solution dropwise to the stirred ligand solution.

  • Heat the resulting mixture under reflux for 3-5 hours.

  • Allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, slowly evaporate the solvent until a solid product is obtained.

  • Wash the solid product with cold methanol and then diethyl ether.

  • Dry the complex under vacuum.

Table 1: Expected Characterization Data for the Ligand and a Representative Copper(II) Complex

CompoundFT-IR (cm⁻¹)¹H NMR (δ, ppm)
Ligand ~3300-3400 (N-H stretch), ~2850-2950 (C-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend)Signals corresponding to the propyl chain protons and the amine protons.
Cu(II) Complex Shift in N-H and C=N stretching frequencies upon coordination. New bands in the far-IR region (~400-500 cm⁻¹) corresponding to M-N and M-S bonds.Broadening of signals due to the paramagnetic nature of Cu(II).

Part 2: Catalytic Application Notes and Protocols

Application Note 1: Aerobic Oxidation of Alcohols with Copper Complexes

Copper complexes are well-known catalysts for the aerobic oxidation of alcohols, often mimicking the function of enzymes like galactose oxidase.[6][7] The copper(II) complex of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is a promising candidate for this transformation due to the ability of the copper center to undergo redox cycling, facilitated by the N,S-coordination environment of the ligand.

Causality Behind Experimental Choices:

  • Catalyst: The Cu(II) complex is chosen for its known redox activity. The thiadiazole ligand provides a stable coordination sphere that can support the necessary Cu(I)/Cu(II) or Cu(II)/Cu(III) catalytic cycle.

  • Substrate: Benzyl alcohol is a standard model substrate for evaluating the activity of new oxidation catalysts.

  • Oxidant: Molecular oxygen (from air) is an ideal green oxidant, with water as the only byproduct.

  • Solvent: A non-protic solvent like acetonitrile or toluene is used to avoid interference with the reaction.

  • Base: A non-coordinating base like DBU is often required to facilitate the deprotonation of the alcohol, promoting its coordination to the copper center.

Protocol 3: Catalytic Aerobic Oxidation of Benzyl Alcohol

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser open to the air, add the Cu(II)-[3-(1,3,4-Thiadiazol-2-yl)propan-1-amine]₂Cl₂ complex (1-5 mol%).

  • Add benzyl alcohol (1.0 eq) and the solvent (e.g., toluene, 5 mL).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously to ensure sufficient mixing with air.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Aerobic Oxidation A L₂Cu(II) + RCH₂OH B [L₂Cu(II)(ORCH₂R)]⁺ + H⁺ A->B -H⁺ C L₂Cu(I) + RCHO + H⁺ B->C H-atom abstraction C->A D [L₂Cu(II)-OOH⁻] C->D + O₂ D->A + H⁺ - H₂O caption Proposed Catalytic Cycle for Alcohol Oxidation. Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ OA->Amine_Complex Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex - HX, + Base Amido_Complex->Pd0 caption General Catalytic Cycle for C-N Coupling. Hydrogen Evolution Catalytic Cycle NiII L₂Ni(II) NiI L₂Ni(I) NiII->NiI + e⁻ (Reductant) NiIIIH [L₂Ni(III)-H]⁺ NiI->NiIIIH + H⁺ NiIH2 L₂Ni(I) + H₂ NiI->NiIH2 NiIIIH->NiI + H⁺, + e⁻ - H₂ caption Proposed Cycle for Catalytic H₂ Evolution.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing solubility and handling challenges with 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride (CAS: 2413869-21-1)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the chemical causality behind your solubility issues, provide self-validating experimental protocols, and offer robust troubleshooting strategies to keep your synthetic workflows moving.

The Causality of Insolubility: Why Won't It Dissolve?

To solve the solubility issue, we must first understand the molecular mechanics. 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride is a highly polar molecule containing two basic sites: a primary aliphatic amine and a 1,3,4-thiadiazole heterocyclic ring. Because it is supplied as a dihydrochloride salt , both of these sites are protonated or closely associated with chloride counter-ions.

  • Crystal Lattice Energy vs. Solvation Energy: Hydrochloride salts are primarily synthesized via acid-base neutralization, resulting in an ionic structure with exceptionally high crystal lattice energy[2]. While this makes the compound highly soluble in water (often >100 g/L) due to favorable ion-dipole interactions, its solubility in nonpolar solvents (like hydrocarbons or ethers) is markedly lower, often approaching complete insolubility[2].

  • The Ethereal/Aprotic Barrier: Ethereal solvents (like THF) and esters (like ethyl acetate) lack the dielectric constant required to disrupt the ionic bonds of the dihydrochloride salt[3]. Even in highly polar aprotic solvents like DMF or DMSO, the salt may only partially dissolve or require extended kinetic timeframes (8 to 24 hours) to enter solution[3].

Quantitative Data: Solvent Selection Matrix

Before attempting chemical modifications, consult this baseline solubility matrix for amine dihydrochlorides to select the appropriate continuous phase for your reaction.

Solvent ClassRepresentative SolventsRelative SolubilityMechanistic Causality & Troubleshooting Notes
Non-Polar Hexane, TolueneInsoluble Ionic structure strictly limits interactions with non-aqueous media[2].
Ethers THF, Diethyl EtherVery Poor Cannot disrupt the crystal lattice; reaction rates in these solvents are typically very slow[3].
Polar Aprotic DCM, Ethyl AcetatePoor Requires conversion to the free base form to achieve workable concentrations[4].
Highly Polar Aprotic DMF, DMSOModerate to Good Dissolves many inorganic and organic salts[5]. Solubility is highly temperature-dependent; gentle heating helps[4].
Polar Protic Water, MethanolExcellent High polarity facilitates complete dissociation of the protonated base and chloride ions[2].

Core Troubleshooting Workflows

To utilize this compound in organic synthesis (e.g., amide couplings, nucleophilic substitutions, or Buchwald-Hartwig aminations), you must break the ionic lattice. This is achieved through either Ex Situ Free-Basing or In Situ Neutralization .

Workflow A: Ex Situ Free-Basing (Liquid-Liquid Extraction)

Use this method when your downstream reaction is sensitive to water, chloride ions, or excess base (e.g., transition-metal catalyzed cross-couplings).

G A 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Dihydrochloride Salt B Dissolve in Aqueous Buffer (Water / Brine) A->B C Basify to pH > 10 (Add NaOH or Na2CO3) B->C D Extract with Organic Solvent (DCM, EtOAc, or 2-MeTHF) C->D E Dry over Na2SO4 & Concentrate in Vacuo D->E F Isolated Free Base (Ready for Organic Synthesis) E->F

Workflow for ex situ free-basing of amine dihydrochloride salts via extraction.
Workflow B: In Situ Neutralization

Use this method for robust reactions like amide couplings where the presence of soluble hydrochloride salts (e.g., TEA·HCl) will not interfere with the reaction mechanism.

G A Dihydrochloride Salt Suspended in DMF/DCM B Add 3-4 eq. DIPEA or TEA (Non-nucleophilic Base) A->B C In Situ Free Amine + Soluble TEA·HCl B->C D Add Electrophile (e.g., Acid Chloride) C->D E Target Product (e.g., Amide) D->E

In situ neutralization pathway for utilizing amine dihydrochlorides in synthesis.

Experimental Protocols

Protocol 1: Ex Situ Free-Basing via Liquid-Liquid Extraction[6]

Self-Validation Metric: The aqueous layer must test at pH > 10 before extraction to ensure the thiadiazole ring is fully deprotonated.

  • Dissolution: Suspend 1.0 equivalent of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride in a minimum volume of deionized water. It will dissolve rapidly.

  • Neutralization: Cool the flask in an ice bath (0–5 °C). Slowly add a saturated aqueous solution of Na₂CO₃ or 2M NaOH until the pH reaches >10.

    • Causality Note: Because this is a dihydrochloride , you must add at least 2.0 equivalents of base to neutralize the salt, plus a slight excess to drive the equilibrium toward the free base[6].

  • Extraction: Extract the aqueous phase 3 to 4 times with Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

    • Causality Note: The thiadiazole moiety makes the free base highly polar. If phase separation is poor, saturate the aqueous layer with NaCl (salting out) to force the organic compound into the organic phase.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the free amine.

Protocol 2: In Situ Neutralization for Amide Coupling[3]

Self-Validation Metric: The initial cloudy suspension must clarify into a homogenous solution upon the addition of the organic base.

  • Suspension: Add 1.0 equivalent of the dihydrochloride salt to a dry reaction flask containing anhydrous DMF or DMSO. The salt will likely remain as a partial suspension[3].

  • Base Addition: Add 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Causality Note: 2.0 equivalents are instantly consumed to neutralize the two HCl molecules, forming soluble DIPEA·HCl. The remaining 1.0–2.0 equivalents serve as the necessary basic catalyst for your downstream coupling reaction[3].

  • Activation: Stir vigorously at room temperature for 15–30 minutes. The mixture will clarify as the free amine is liberated and solvated.

  • Coupling: Add your electrophile (e.g., an acid chloride or a pre-activated carboxylic acid) and proceed with standard reaction monitoring.

Frequently Asked Questions (FAQs)

Q: I tried to neutralize the salt directly in DCM by adding NaOH, but the compound "oiled out" into a sticky goo instead of dissolving. What happened? A: This "oiling out" phenomenon occurs when the highly hygroscopic salt melts into a concentrated aqueous micro-layer rather than dissolving into the organic phase[4]. To fix this, perform a proper biphasic liquid-liquid extraction (Protocol 1). Dissolve the salt entirely in water first, basify, and then extract cleanly into DCM[6].

Q: Can I just heat my DMF or DMSO solution to force the dihydrochloride salt to dissolve without adding a base? A: Yes, increasing the temperature generally increases the solubility of amine hydrochlorides in polar aprotic solvents[4]. However, prolonged heating of primary amines in DMF can lead to side reactions, such as thermal degradation or formylation. It is safer and more efficient to use in situ neutralization (Protocol 2) at room temperature.

Q: I am setting up a Buchwald-Hartwig amination. Should I use the dihydrochloride salt or the free base? A: You must use the isolated free base (Protocol 1). While some robust cross-coupling reactions can tolerate amine salts if excess inorganic base is used, a dihydrochloride introduces two full equivalents of chloride ions and acidic protons. This will rapidly consume your carefully measured inorganic base and can severely poison the palladium catalyst.

Sources

Technical Support Center: Purification of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable building block. As a heterocyclic amine, this compound presents unique purification hurdles that require strategies beyond standard protocols. This document provides in-depth, field-proven solutions in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Section 1: Initial Work-up & Common Impurities

This section focuses on the critical first steps after the reaction is complete. A robust initial work-up can significantly simplify downstream purification efforts.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Understanding potential impurities is key to designing an effective purification strategy. Given that 1,3,4-thiadiazoles are commonly synthesized via the cyclization of a carboxylic acid derivative and a thiosemicarbazide, your crude mixture likely contains a predictable set of contaminants.[1][2]

  • Unreacted Starting Materials: The most common impurities are the carboxylic acid precursor (e.g., 4-aminobutanoic acid derivative) and thiosemicarbazide.

  • Dehydrating Agent/Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are often used to facilitate the cyclodehydration step.[3] Residual acids and their salts are primary contaminants.

  • Incompletely Cyclized Intermediates: The reaction may stall after the initial acylation of thiosemicarbazide but before the final cyclization, leaving acylthiosemicarbazide intermediates in the mixture.[3]

  • Polymeric or Tar-Like Byproducts: Harsh acidic conditions and high temperatures, sometimes necessary for cyclization, can lead to the degradation of starting materials or the product, forming intractable polymeric tars.[3]

  • Side-Reaction Products: Depending on the specific precursors, side reactions can generate other heterocyclic systems or symmetrical diaryl/dialkyl thiadiazoles.[4]

Q2: What is the best initial work-up procedure to remove bulk impurities before chromatography or crystallization?

A2: An aqueous acid-base extraction is the most powerful initial step. This leverages the basicity of the target amine to separate it from neutral and acidic impurities.

Experimental Protocol: Acid-Base Extraction Workflow

  • Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the strong acid catalyst. Caution: This can be highly exothermic and release CO₂ gas; perform in a large flask with good stirring.

  • Organic Extraction: Extract the neutralized mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Your target amine, along with neutral impurities, will move into the organic layer. The aqueous layer will contain inorganic salts.

  • Acidic Wash (Product Extraction): Separate the organic layer and extract it with a dilute aqueous acid, such as 1M hydrochloric acid (HCl). The basic amine will be protonated to form its hydrochloride salt, which is water-soluble, thus pulling your product into the aqueous layer. Most neutral and acidic organic impurities will remain in the organic phase.

  • Back-Extraction (Optional): Wash the acidic aqueous layer with a fresh portion of EtOAc or DCM to remove any remaining neutral impurities that may have been carried over.

  • Basification & Isolation: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 10M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), until the pH is >10. This deprotonates the amine salt, converting it back to the free base.

  • Final Extraction: Extract the resulting basic aqueous solution multiple times with a fresh organic solvent (DCM or EtOAc) to recover your purified free-base amine.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine.

This procedure effectively removes the majority of non-basic impurities and prepares the material for high-resolution purification.

start Crude Reaction Mixture (Product, Acid, Impurities) quench 1. Quench & Neutralize (e.g., Ice, NaHCO₃) start->quench extract1 2. Extract with Organic Solvent (e.g., EtOAc) quench->extract1 separate1 Separate Layers extract1->separate1 acid_wash 3. Extract Organic Layer with Aqueous Acid (1M HCl) separate1->acid_wash Organic aqueous_waste Aqueous Layer (Inorganic Salts) -> DISCARD separate1->aqueous_waste Aqueous separate2 Separate Layers acid_wash->separate2 organic_waste1 Organic Layer (Neutral/Acidic Impurities) -> DISCARD separate2->organic_waste1 Organic aqueous_product Aqueous Layer (Protonated Product) separate2->aqueous_product Aqueous basify 4. Basify Aqueous Layer (e.g., NaOH to pH > 10) aqueous_product->basify extract2 5. Extract with Fresh Organic Solvent (EtOAc/DCM) basify->extract2 separate3 Separate Layers extract2->separate3 separate3->aqueous_waste Aqueous final_product Organic Layer (Purified Free Base) separate3->final_product Organic dry 6. Dry & Concentrate final_product->dry end Purified Product for Final Polish dry->end

Caption: Workflow for Acid-Base Extraction.
Section 2: Troubleshooting Guide - Column Chromatography

Column chromatography is essential for achieving high purity, but the basic nature of the amine can cause significant issues with standard silica gel methods.

Q3: My amine streaks badly on a silica gel TLC plate and I get poor separation during column chromatography. What's happening and how do I fix it?

A3: This is the most common problem when purifying amines. The issue stems from a strong acid-base interaction between the basic nitrogen atom of your amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5] This interaction leads to irreversible binding, poor compound mobility, and significant tailing, resulting in low recovery and failed separation.

There are three primary solutions to this problem:

The simplest approach is to "neutralize" the silica gel by adding a competing base to your mobile phase. This base will preferentially interact with the acidic sites, allowing your compound to elute properly.

Experimental Protocol: Mobile Phase Modification with Triethylamine (TEA)

  • Solvent Preparation: Prepare your eluent system, typically a mixture like Dichloromethane/Methanol or Ethyl Acetate/Hexane. Add triethylamine (TEA) to a final concentration of 0.5-2% (v/v).[6] A common starting point is 1% TEA. For very polar amines, a 10% ammonia in methanol solution can be used as the polar component in a solvent system with dichloromethane.[7][8]

  • Column Equilibration: Thoroughly equilibrate your silica gel column with the TEA-containing mobile phase before loading your sample. Run several column volumes of the eluent through the silica until the baseline is stable.

  • Sample Loading & Elution: Dissolve your crude sample in a minimum amount of the mobile phase and load it onto the column. Proceed with elution as you normally would, monitoring fractions by TLC (using the same modified eluent system).

  • Post-Purification: Be aware that the volatile TEA will need to be removed from your purified fractions. This is typically achieved by evaporation under reduced pressure, often with gentle heating or by co-evaporating with a solvent like toluene.[6]

If mobile phase modification is insufficient or undesirable, changing the stationary phase is a highly effective alternative.

  • Alumina (Basic or Neutral): Alumina is a classic choice for purifying amines.[7][8] Use basic or neutral alumina instead of silica. Method development is similar, but Rf values may differ, so re-optimize your solvent system using alumina TLC plates.

  • Amine-Functionalized Silica: This is an excellent, modern alternative. The silica surface is chemically bonded with amino groups, creating a weakly basic environment that prevents the strong binding of your target amine.[5][9] This often allows for the use of simple solvent systems like hexane/ethyl acetate without any basic additives, simplifying post-purification work-up.[6][9]

For polar amines, reversed-phase flash chromatography (using C18-functionalized silica) can be a powerful tool.

Experimental Protocol: Reversed-Phase Purification

  • Stationary Phase: Use a C18-silica column.

  • Mobile Phase: The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Crucially, the pH of the mobile phase must be alkaline to ensure the amine is in its neutral, free-base form.[5] Add a volatile base like TEA or ammonium hydroxide to the mobile phase to a final concentration of 0.1%. This increases the hydrophobicity of the amine, leading to better retention and separation.[5]

  • Elution: Start with a high percentage of the aqueous phase and run a gradient, gradually increasing the proportion of the organic solvent to elute your compounds.

cluster_0 Problem: Acid-Base Interaction cluster_1 Solution: Mobile Phase Modifier Amine {3-(1,3,4-Thiadiazol-2-yl)propan-1-amine | (Basic, R-NH₂)} Silica {Silica Gel Surface | (Acidic, Si-OH)} Amine->Silica Strong, Irreversible Binding TEA {Triethylamine (TEA) | (Competing Base)} Silica_mod {Silica Gel Surface | (Si-OH)} TEA->Silica_mod Neutralizes Acidic Sites Amine_mod {Amine | (R-NH₂)} Amine_mod->Silica_mod Weak, Reversible Interaction (Elutes Properly)

Caption: Amine-Silica Interaction and Mitigation.
Table 1: Comparison of Chromatographic Purification Strategies
StrategyStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Standard Normal Phase Silica GelHexane/EtOAc or DCM/MeOHReadily available, inexpensive.Strong tailing, low recovery for basic amines.[5]
Modified Normal Phase Silica GelEluent + 0.5-2% Triethylamine (TEA)Improves peak shape and recovery significantly; uses standard silica.[6]Requires removal of TEA from final product.
Alternative Normal Phase Basic or Neutral AluminaHexane/EtOAc or DCM/MeOHGood for basic compounds; avoids need for additives.[8]Selectivity may differ from silica; can be less efficient.
Alternative Normal Phase Amine-Functionalized SilicaHexane/EtOAcExcellent peak shape without additives; simplified work-up.[5][9]More expensive than standard silica.
Reversed-Phase C18-Functionalized SilicaWater/Acetonitrile + 0.1% TEAExcellent for polar amines; offers different selectivity.[5]Requires removal of large volumes of water; may need specialized equipment.
Section 3: Troubleshooting Guide - Recrystallization

Recrystallization is an ideal final purification step to obtain highly pure, crystalline material.

Q4: I'm trying to recrystallize my purified free base, but it keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly, causing the compound to separate as a liquid instead of forming a crystal lattice.[10]

  • Solution 1: Slow Down the Cooling. Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of extra solvent to ensure complete dissolution. Then, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or a towel can help. Once at room temperature, move it to a refrigerator, and finally to a freezer, to induce crystallization gradually.[11]

  • Solution 2: Adjust the Solvent System. The issue may be that your solvent is too good. Add a "poorer" solvent (an anti-solvent in which your compound is less soluble) dropwise to the hot, dissolved solution until it just becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to make it clear again before allowing it to cool slowly. Common solvent systems for similar compounds include ethanol/water or DMF/water.[10]

  • Solution 3: Induce Crystallization. If slow cooling doesn't work, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a few crystals from a previous batch, add a single "seed crystal" to the cooled, saturated solution.

Q5: Is it better to crystallize the compound as a free base or as a salt?

A5: It is often advantageous to crystallize the compound as a salt, such as the hydrochloride or dihydrochloride salt.[12] Salts frequently have higher melting points and more ordered crystal lattices than their corresponding free bases, which can prevent oiling out and lead to better purification.

Experimental Protocol: Salt Formation and Crystallization

  • Dissolve the purified free base in a suitable solvent like isopropanol or ethanol.

  • Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • The hydrochloride salt will often precipitate immediately.

  • The resulting solid can then be collected and recrystallized from a suitable solvent system (e.g., ethanol/water or methanol/ether) to achieve high purity.

References
  • BenchChem. (n.d.). Troubleshooting common side reactions in 1,3,4-thiadiazole synthesis.
  • BenchChem. (n.d.). Amine plant troubleshooting and optimization for chemical synthesis.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • (n.d.). Flash Column Chromatography.
  • Membrane Solutions. (n.d.). Column Chromatography Notes.
  • BenchChem. (n.d.). Technical Support Center: Purifying Basic Amines via Column Chromatography.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Zhu, H., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry.
  • Barbosa, G. A. D., et al. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ.
  • (n.d.). Product Class 12: 1,3,4-Thiadiazoles.
  • (2025, March 25). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. pharmedicopublishers.com.
  • (2025, October 15).
  • (2017). Review Article on Synthesis of 1,3,4-Thiadiaz. JOCPR.
  • (n.d.). 3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride. NextSDS.
  • BenchChem. (n.d.). Technical Support Center: Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives.
  • (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?

Sources

Optimizing base equivalents for neutralizing 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we explore the thermodynamic causality behind base selection, providing you with self-validating workflows to prevent heterocycle degradation and maximize your nucleophilic reaction yields.

Section 1: Core Principles & pKa Dynamics

To optimize base equivalents, one must first understand the protonation states of the molecule[1]. The "dihydrochloride" designation indicates that two basic centers are protonated, each with vastly different thermodynamic requirements for neutralization:

  • The 1,3,4-Thiadiazole Ring Nitrogen: This heterocyclic nitrogen is highly electron-deficient due to the inductive effect of the adjacent sulfur and nitrogen atoms. Its conjugate acid is a very weak base (pKa ~2.0 - 3.2).

  • The Primary Aliphatic Amine: The terminal amine on the propyl chain is highly basic, with a conjugate acid pKa of ~10.0 - 10.5.

The Causality of Under-Basification: Adding exactly 2.0 equivalents of an organic base like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) often results in sluggish reactions. The first equivalent neutralizes the weakly basic thiadiazole core. The second equivalent attempts to neutralize the primary amine. However, because DIPEA and the primary amine share nearly identical pKa values, a 1:1 ratio results in a ~50% equilibrium mixture. To fully drive the equilibrium toward the nucleophilic free amine, an excess of base (2.5 - 3.0 eq) is strictly required[2].

Pathway Salt Dihydrochloride Salt (Protonated Ring & Amine) Mono Monohydrochloride (Free Ring, Protonated Amine) Salt->Mono 1.0 eq Base (Neutralizes Ring) Free Free Base (Nucleophilic Amine) Mono->Free >1.5 eq Base (Neutralizes Amine) Degrade Degradation Product (Ring Cleavage) Free->Degrade Strong Aq. Base (e.g., >1M NaOH)

Fig 1: Stepwise neutralization pathway and degradation risk for 1,3,4-thiadiazole derivatives.

Quantitative Base Selection Matrix

Use the following table to select the appropriate base based on your specific workflow requirements.

BasepKa (Conjugate Acid)Recommended EquivalentsApplication SuitabilityRisk Profile
DIPEA / TEA 10.5 / 10.72.5 - 3.0 eqIn-situ amide couplings (HATU/EDC)Low (Equilibrium limited if <2.5 eq)
K₂CO₃ (Solid) 10.33.0 - 4.0 eqAlkylations, SN2 reactions (Acetonitrile)Low (Heterogeneous, slow kinetics)
NaHCO₃ (Aq) 6.4Excess (to pH 8)Ex-situ aqueous workup / FreebasingModerate (May not fully extract amine)
NaOH (Aq) 13.8N/ANOT RECOMMENDEDHigh (Thiadiazole ring cleavage)

Section 2: Troubleshooting & FAQs

Q: My amide coupling yield is exceptionally low (<20%) when using 2.0 equivalents of DIPEA. What is happening? A: You are under-basifying the reaction. As established by the pKa dynamics, using exactly 2.0 equivalents leaves a significant portion of your primary amine protonated and non-nucleophilic. Solution: Increase your organic base to 2.5 - 3.0 equivalents.

Q: I attempted to isolate the free base using a 2M NaOH aqueous extraction, but my LC-MS shows a complex mixture of degradation products. Why? A: You have destroyed the heterocyclic core. While 1,3,4-thiadiazole rings are stable in aqueous acid, they are highly prone to nucleophilic attack and subsequent in strong aqueous bases[3]. Solution: Never use strong aqueous hydroxide bases with this scaffold. Switch to a milder aqueous base (like saturated NaHCO₃) or utilize an ion-exchange resin (see Protocol B).

Q: The compound precipitates out of my DMF solution immediately upon adding TEA. Is my starting material degrading? A: No. The precipitate is Triethylamine hydrochloride (TEA·HCl), which has poor solubility in certain polar aprotic solvents. Solution: This solid salt usually does not interfere with coupling kinetics. However, if it hinders magnetic stirring, switch to DIPEA; DIPEA·HCl exhibits a superior solubility profile in DMF/DMAc.

Section 3: Validated Experimental Protocols

Workflow Start Select Neutralization Strategy InSitu In-Situ Neutralization (Organic Solvent) Start->InSitu Direct Coupling ExSitu Ex-Situ Freebasing (Aqueous / Resin) Start->ExSitu Isolation Required BaseOrg Add 2.5 - 3.0 eq DIPEA/TEA (Drives Equilibrium) InSitu->BaseOrg BaseAq SCX Ion-Exchange Resin (Avoids Water Solubility Issues) ExSitu->BaseAq Warning Avoid Strong Base (NaOH) Prevents Thiadiazole Cleavage ExSitu->Warning

Fig 2: Decision matrix for selecting in-situ vs. ex-situ neutralization workflows.

Protocol A: In-Situ Neutralization for Amide Coupling

This protocol is designed for direct use in coupling reactions without isolating the free base.

  • Solvent Preparation: Suspend 1.0 eq of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride in anhydrous DMF (to achieve a 0.2 M concentration).

  • Basification: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

  • Validation Check: Self-validating step: Spot a micro-aliquot of the reaction mixture onto wet pH indicator paper. A resulting pH of ~10 confirms that excess base is present, ensuring the primary amine is fully deprotonated and ready for nucleophilic attack.

  • Coupling: Add 1.1 eq of your pre-activated carboxylic acid (e.g., Acid + HATU).

  • Monitoring: Stir for 2–4 hours. Self-validating step: The gradual dissolution of the initial polar suspension into a clear solution (as the polar salt converts to the less polar amide product) serves as a visual confirmation of reaction progress.

Protocol B: Ex-Situ Freebasing using SCX Ion-Exchange

Because the free amine is highly water-soluble, traditional DCM/water extractions often result in poor recovery. Using is a self-validating, water-free alternative[4].

  • Resin Conditioning: Wash 5g of SCX-2 resin with 20 mL of Methanol (MeOH) to activate the sulfonic acid sites.

  • Loading: Dissolve 1.0 mmol of the dihydrochloride salt in 5 mL of MeOH and load it onto the resin. Self-validating step: The basic amine covalently binds to the resin's sulfonic acid groups. Any non-basic impurities and HCl will wash straight through.

  • Washing: Wash the resin with an additional 20 mL of MeOH to flush out residual chloride ions.

  • Elution: Elute the target free base by passing 20 mL of 2M Ammonia in Methanol (NH₃/MeOH) through the resin. The ammonia outcompetes the amine for the acidic sites, releasing your product.

  • Concentration: Evaporate the eluent under reduced pressure (max 40°C) to yield the pure 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine free base.

Sources

Technical Support Center: Scale-Up Optimization for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Scaling up the synthesis of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride presents unique thermodynamic and purification challenges, primarily centered around the dehydrative cyclization of the 1,3,4-thiadiazole core and the subsequent deprotection of the aliphatic amine.

As a Senior Application Scientist, I have structured this guide to move beyond standard protocols. We will dissect the mechanistic origins of common impurities and implement self-validating workflows to ensure high-purity API generation.

Reaction Pathway & Impurity Rejection Points

G N1 Boc-GABA + Formylhydrazine N2 Coupling (EDCI/HOBt) N1->N2 N3 N-formyl-N'-acylhydrazine N2->N3 Amide Bond Formation N4 Cyclization (Lawesson's, Toluene) N3->N4 N5 Boc-Protected Thiadiazole N4->N5 -H2O (Dean-Stark) N6 Deprotection (HCl/iPrOH + Anisole) N5->N6 Basic Wash (Removes P-salts) N7 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine 2HCl N6->N7 Crystallization (Removes t-Bu-Anisole)

Workflow for the scale-up synthesis of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride.

Troubleshooting FAQs: Mechanistic Insights into Impurity Formation

Q1: During the cyclization of the N-formyl-N'-(Boc-aminobutanoyl)hydrazine intermediate using Lawesson's reagent, we observe a persistent +18 Da impurity. What is this, and how do we resolve it? Answer: The +18 Da mass shift corresponds to the uncyclized thiohydrazide intermediate. The cyclization of N,N′-diacylhydrazines to 1,3,4-thiadiazoles via phosphorus sulfides (such as Lawesson's reagent or P2S5) proceeds through an initial thionation step followed by a dehydrative ring closure[1]. On a small scale, heat transfer is rapid, driving the dehydration. However, during scale-up, inadequate heat transfer or insufficient reaction time stalls the reaction at the thiohydrazide stage. Causality & Solution: Dehydration is an endothermic process that requires sustained thermal energy and physical removal of water to shift the equilibrium. Transition the reaction solvent from THF to a higher-boiling solvent like toluene. Implement a Dean-Stark trap to continuously remove the liberated water. The system becomes self-validating: the reaction is complete only when the theoretical volume of water is collected in the trap.

Q2: How can we efficiently clear the organophosphorus and sulfurous byproducts generated by Lawesson's reagent without resorting to chromatography? Answer: Lawesson's reagent produces phosphonothioic acid derivatives that are notoriously difficult to purge. These impurities can poison downstream catalysts or contaminate the final salt, a common issue noted in thiadiazole scale-up campaigns[2]. Causality & Solution: These byproducts are lipophilic but mildly acidic. A highly effective, self-validating quenching protocol involves treating the crude reaction mixture with a basic aqueous wash (10% w/v Na2CO3) followed by an oxidative wash (dilute H2O2). The oxidation converts lipophilic phosphine sulfides into highly water-soluble phosphine oxides. Validate the clearance by tracking the 31P NMR signal of the organic layer; repeat the wash until the 31P signal is undetectable.

Q3: In the final Boc-deprotection step using HCl, we detect a significant amount of a +56 Da impurity. What causes this, and how can we minimize it? Answer: The +56 Da mass corresponds to a tert-butyl adduct. When the Boc (tert-butyloxycarbonyl) group is cleaved by HCl, it generates a highly electrophilic tert-butyl cation. If not immediately trapped, this carbocation can alkylate the primary amine or the nitrogens of the thiadiazole ring[3]. Causality & Solution: The lack of a nucleophilic scavenger allows the tert-butyl cation to react with your product. To prevent this, add a carbocation scavenger such as anisole (2.0 equivalents) to the HCl/isopropanol mixture. The electron-rich aromatic ring of anisole outcompetes the product for the tert-butyl cation, forming 4-tert-butylanisole—a highly lipophilic byproduct that remains completely dissolved in the mother liquor during the final crystallization of the dihydrochloride salt.

Q4: The final product sometimes precipitates as a sticky gum rather than a crystalline solid. How do we control the salt stoichiometry? Answer: The target molecule contains two basic centers: the primary aliphatic amine (pKa ~10) and the 1,3,4-thiadiazole ring (pKa ~2.5). A sticky gum indicates a mixture of the monohydrochloride and dihydrochloride salts, or the presence of trapped solvents coordinating with the partially protonated thiadiazole. Causality & Solution: To ensure complete and uniform conversion to the dihydrochloride salt, the crystallization must be performed in a highly non-polar anti-solvent system where the dihydrochloride is insoluble but the monohydrochloride remains partially solvated. Using a controlled excess of anhydrous HCl (3.0 equivalents) in an Isopropanol/Ethyl Acetate (1:4) matrix forces the complete protonation of the weakly basic thiadiazole ring, yielding a highly crystalline dihydrochloride salt.

Self-Validating Experimental Protocols
Protocol 1: Optimized Scale-Up Cyclization with Lawesson's Reagent
  • Charge: To a 10 L jacketed reactor equipped with a Dean-Stark trap and overhead stirrer, charge N-formyl-N'-(Boc-aminobutanoyl)hydrazine (1.0 kg, 1.0 equiv) and Lawesson's reagent (0.85 kg, 0.55 equiv).

  • Solvent Addition: Add anhydrous toluene (5.0 L).

  • Heating & Dehydration: Ramp the internal temperature to 110°C (reflux). Monitor the Dean-Stark trap.

    • Self-Validation Point: Maintain reflux until water collection ceases (theoretical yield: ~73 mL for a 1.0 kg batch).

  • Oxidative Quench: Cool to 20°C. Slowly add 10% aqueous Na2CO3 (2.0 L), followed by dropwise addition of 3% aqueous H2O2 (0.5 L). (Caution: Exothermic).

  • Phase Separation & Verification: Separate the organic layer.

    • Self-Validation Point: Run a quick 31P NMR of an organic layer aliquot. If phosphorus signals persist, repeat the oxidative wash.

  • Concentration: Concentrate the organic layer under reduced pressure to yield the crude Boc-protected thiadiazole.

Protocol 2: Controlled Boc-Deprotection and Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude Boc-protected intermediate (1.0 kg) in isopropanol (3.0 L) in a 10 L reactor.

  • Scavenger Addition: Add anisole (0.85 kg, ~2.0 equiv) to the solution to act as a carbocation sink.

  • Deprotection: Slowly bubble anhydrous HCl gas or add a pre-titrated 5-6 M HCl in isopropanol solution (2.5 L, ~3.0 equiv) while maintaining the internal temperature below 30°C.

  • Aging: Stir for 4 hours at 25°C. The product will begin to precipitate.

  • Anti-Solvent Crystallization: Slowly charge ethyl acetate (4.0 L) over 1 hour to drive the complete precipitation of the dihydrochloride salt.

  • Filtration & Washing: Filter the crystalline solid and wash with cold ethyl acetate (2 x 1.0 L). The lipophilic 4-tert-butylanisole remains in the filtrate.

  • Drying & Validation: Dry under vacuum at 45°C.

    • Self-Validation Point: Perform argentometric titration (AgNO3) to confirm the chloride content is exactly 27.8% w/w (theoretical for the 2HCl salt).

Quantitative Data: Impurity Tracking & Acceptance Criteria
ImpurityMolecular Weight ShiftOriginDetection MethodMitigation StrategyAcceptance Criteria
Thiohydrazide +18 DaIncomplete dehydrationLC-MS (UV 254 nm)Dean-Stark water removal< 0.5% a/a
P-S Byproducts VariableLawesson's reagent31P NMROxidative/Basic washUndetectable
t-Butyl Adduct +56 DaBoc deprotectionLC-MS (ELSD)Anisole scavenger< 0.1% a/a
Monohydrochloride -36.5 DaIncomplete protonationElemental (Cl titration)Excess anhydrous HCl< 1.0% w/w
References
  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews. ACS Publications.[Link]

  • Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki–Miyaura Coupling. ACS Publications.[Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. NIH.[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine vs. Standard Alkylamines

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry and bioconjugation workflows evolve, the selection of amine building blocks requires moving beyond basic structural compatibility to a deep understanding of physical organic chemistry. This guide provides an objective, data-driven comparison between a standard aliphatic amine (e.g., propylamine) and 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine . By analyzing the electronic influence of the thiadiazole pharmacophore on the alkyl chain, we can predict and exploit its unique reactivity profile in aqueous environments.

Structural & Electronic Profiling: The Inductive Paradox

Standard primary alkylamines are characterized by high basicity (pKa ~10.7) and strong intrinsic nucleophilicity, driven by the electron-donating nature of the aliphatic chain[1]. However, introducing a 1,3,4-thiadiazole ring at the terminus of the propyl chain fundamentally alters this electronic landscape.

The 1,3,4-thiadiazole nucleus is a highly electron-deficient, five-membered aromatic heterocycle containing two electronegative nitrogen atoms and one sulfur atom[2]. This structural motif exerts a potent inductive electron-withdrawing effect (-I effect).

The Causality of the pKa Shift: Although separated by a three-carbon aliphatic spacer, this -I effect propagates through the σ-bond framework, withdrawing electron density from the primary amine nitrogen. This withdrawal destabilizes the positively charged ammonium conjugate acid, making it more prone to donate a proton. Consequently, the pKa of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is depressed to an estimated ~9.5.

The pH 7.4 Reactivity Paradox

This pKa shift creates a critical reactivity advantage at physiological pH (7.4). According to the Henderson-Hasselbalch equation:

  • Propylamine (pKa 10.7): Only ~0.05% of the molecules exist as the reactive free amine at pH 7.4.

  • Thiadiazole Derivative (pKa ~9.5): Approximately 0.79% of the molecules exist as the free amine.

While the intrinsic nucleophilicity (the absolute rate constant of the unprotonated molecule) of the thiadiazole derivative is slightly lower due to the pulled electron density[1], the >15-fold increase in the concentration of the active nucleophile at neutral pH results in a significantly higher apparent reaction rate in aqueous bioconjugation conditions.

Comparative Reactivity Metrics

The following table summarizes the quantitative and qualitative differences between the two amine classes, highlighting why the thiadiazole derivative is superior for neutral-pH couplings.

ParameterPropylamine (Standard)3-(1,3,4-Thiadiazol-2-yl)propan-1-amine
Structure Type Unbranched Aliphatic AmineHeteroaryl-Aliphatic Amine
Estimated pKa ~10.7~9.5
% Free Amine (pH 7.4) ~0.05%~0.79%
Intrinsic Nucleophilicity Very HighHigh (Slightly reduced via -I effect)
Apparent Rate (pH 7.4) Baseline>10x Faster than baseline
Steric Hindrance MinimalMinimal

Mechanistic Pathway Analysis

The diagram below illustrates the competing equilibria and kinetic pathways when these amines are exposed to an electrophile at physiological pH.

ReactivityComparison cluster_Standard Standard Alkylamine (Propylamine) cluster_Thiadiazole 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine S_NH3 Protonated pKa ~10.7 S_NH2 Free Amine (~0.05% at pH 7.4) S_NH3->S_NH2 Deprotonation Electrophile Electrophile (e.g., NHS Ester) S_NH2->Electrophile Nucleophilic Attack T_NH3 Protonated pKa ~9.5 T_NH2 Free Amine (~0.79% at pH 7.4) T_NH3->T_NH2 Deprotonation T_NH2->Electrophile Nucleophilic Attack Prod_S Amide Product (Slower overall rate) Electrophile->Prod_S Pathway A Prod_T Amide Product (Faster overall rate) Electrophile->Prod_T Pathway B

Comparative nucleophilic attack pathways demonstrating the effect of pKa on apparent reaction rates at pH 7.4.

Experimental Protocol: Kinetic Evaluation of Amine Reactivity

To objectively validate the theoretical reactivity differences, we utilize a Self-Validating Kinetic Assay via NHS-ester aminolysis.

Why this protocol is self-validating: By utilizing a 10-fold excess of the amine over the electrophile, the reaction is forced into pseudo-first-order kinetics. Monitoring the release of the N-hydroxysuccinimide (NHS) leaving group at 260 nm provides a direct readout of the reaction. If the resulting logarithmic decay plot is strictly linear, it internally proves that aminolysis—not background hydrolysis—is the dominant and measurable pathway, validating the kinetic model.

Materials Required
  • 100 mM Sodium Phosphate buffer (precisely adjusted to pH 7.40).

  • 10 mM stock solutions of Propylamine and 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine in buffer.

  • 1 mM stock of NHS-acetate in anhydrous DMSO (prepared fresh to prevent hydrolysis).

  • UV-Vis Spectrophotometer with quartz cuvettes.

Step-by-Step Methodology
  • Cuvette Preparation: Pipette 980 µL of the pH 7.4 phosphate buffer into a UV-transparent quartz cuvette.

  • Amine Addition: Add 10 µL of the selected 10 mM amine stock to the cuvette (Final amine concentration: 100 µM).

  • Baseline Calibration: Blank the UV-Vis spectrophotometer at 260 nm against this solution.

  • Reaction Initiation: Rapidly inject 10 µL of the 1 mM NHS-acetate stock (Final electrophile concentration: 10 µM) into the cuvette.

  • Data Acquisition: Immediately invert the cuvette to mix and begin recording the absorbance at 260 nm at 2-second intervals for a total of 10 minutes.

  • Kinetic Extraction: Plot ln(Amax​−At​) against time ( t ). Calculate the observed pseudo-first-order rate constant ( kobs​ ) from the negative slope of the linear regression.

Expected Outcome: The kobs​ for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine will be significantly steeper than that of propylamine, confirming its superior apparent nucleophilicity at physiological pH.

Applications in Drug Development & Bioconjugation

The 1,3,4-thiadiazole ring is a privileged scaffold and a recognized bioisostere for pyrimidines and oxadiazoles in medicinal chemistry[3]. By substituting a standard alkylamine with 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine, researchers unlock two major developmental advantages:

  • Pharmacokinetic Tuning: The lowered basicity reduces the overall positive charge of the molecule at physiological pH. This reduction in ionization can significantly enhance passive membrane permeability and cellular uptake compared to highly basic, permanently protonated alkylamines[4].

  • Bioconjugation Efficiency: The increased apparent nucleophilicity at neutral pH allows for milder coupling conditions. This is invaluable when conjugating small-molecule drugs to pH-sensitive proteins or monoclonal antibodies, where avoiding highly alkaline buffers prevents target denaturation and aggregation.

References

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines." Master Organic Chemistry, 2018.[Link]

  • National Center for Biotechnology Information. "1,3,4-Thiadiazole | C2H2N2S." PubChem Database.[Link]

  • Serban, G. et al. "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents." Infection and Drug Resistance, Dove Medical Press, 2018.[Link]

Sources

In-Depth Spectroscopic Comparison: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Free Base vs. Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on heteroaromatic scaffolds, understanding the physicochemical states of active pharmaceutical ingredients (APIs) is paramount. 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is a versatile pharmacophore featuring two distinct basic centers: a primary aliphatic amine and a 1,3,4-thiadiazole ring.

Choosing between its free base and dihydrochloride salt forms dictates the compound's solubility, stability, and membrane permeability. This guide provides a rigorous, objective spectroscopic comparison between the two forms, detailing the causality behind signal shifts and outlining self-validating experimental protocols for accurate characterization.

Mechanistic Causality: The Dual Protonation Event

The spectroscopic differences between the free base and the dihydrochloride salt are driven by a massive redistribution of electron density.

  • The Free Base: Exists as a neutral species. The primary amine (pKa ~10.5) and the thiadiazole ring (pKa ~2.0) possess localized lone pairs.

  • The Dihydrochloride Salt: The addition of two equivalents of HCl forces a dual protonation event. The primary amine converts to an ammonium cation (–NH₃⁺), and the thiadiazole ring protonates at the N4 position to form a thiadiazolium cation.

This dual positive charge acts as a powerful electron-withdrawing system, deshielding adjacent protons in NMR and drastically altering the dipole moments of vibrational modes in FT-IR.

Pathway A 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine (Neutral Free Base) B + 2 Equivalents HCl (Dual Protonation Event) A->B C Dihydrochloride Salt (Ammonium & Thiadiazolium) B->C D FT-IR Signal: Broad NH3+ Envelope (~3000 cm⁻¹) C->D E NMR Signal: Downfield Deshielding (Δδ +0.65 ppm) C->E

Fig 1. Mechanistic causality of dual protonation on spectroscopic signal deviations.

Spectroscopic Fingerprinting: Quantitative Data

To objectively compare the two forms, we rely on orthogonal analytical techniques. The following tables summarize the critical deviations in nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy.

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆, δ ppm)
Structural AssignmentFree Base (δ ppm)Dihydrochloride (δ ppm)Shift (Δδ)MultiplicityCausality
Thiadiazole C5-H 9.109.75+0.65SingletRing protonation decreases shielding.
–CH₂–N (α-C) 2.652.95+0.30TripletInductive withdrawal from –NH₃⁺.
–CH₂– (β-C) 1.752.05+0.30QuintetPropagation of inductive effect.
–CH₂–Ar (γ-C) 3.053.25+0.20TripletProximity to the thiadiazolium ring.
–NH₂ / –NH₃⁺ 1.80 (2H)8.35 (3H)+6.55Broad SingletExtreme deshielding of the charged ammonium group 1.
Table 2: FT-IR Key Vibrational Frequencies (ATR, cm⁻¹)
Vibrational ModeFree Base (cm⁻¹)Dihydrochloride (cm⁻¹)Spectroscopic Observation
N–H Stretch 3350, 32803100–2600Sharp doublet merges into a massive, broad envelope due to highly polar –NH₃⁺ interacting with Cl⁻ 2.
C=N Stretch 15401580Shifted to higher frequency due to ring protonation altering the dipole moment.
N–H Bend 16101500, 1590Single bend splits into asymmetric and symmetric –NH₃⁺ bending vibrations.
Self-Validating Experimental Methodologies

A robust analytical protocol must be self-validating. The following methodologies explain not just how to perform the analysis, but why specific parameters are chosen to prevent false artifacts.

Workflow A Sample Prep: Free Base vs. 2HCl B Solvent Selection: DMSO-d6 (Prevents H-D Exchange) A->B C FT-IR (ATR): Background Subtraction A->C D NMR Acquisition: Internal TMS Standard B->D E Data Validation: Peak Integration & Shift Analysis C->E D->E

Fig 2. Self-validating experimental workflow for parallel spectroscopic characterization.

Protocol 1: ¹H NMR Acquisition & Validation

Causality of Solvent Choice: The dihydrochloride salt is highly polar and insoluble in standard non-polar solvents like CDCl₃. While D₂O would dissolve the salt, it causes rapid deuterium exchange with the labile –NH₃⁺ protons, effectively erasing their signal from the spectrum 3. Therefore, DMSO-d₆ must be used to retain the exchangeable proton signals while ensuring complete dissolution of both forms.

Step-by-Step:

  • Weigh 10 mg of the free base and 10 mg of the dihydrochloride salt into separate glass vials.

  • Dissolve each sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to 5 mm NMR tubes.

  • Acquire ¹H NMR spectra at 298 K using a standard 1D pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Check: Set the TMS peak to exactly 0.00 ppm. Integrate the isolated thiadiazole C5-H peak to 1.00. For the dihydrochloride salt, the broad downfield peak at ~8.35 ppm must integrate to approximately 3.00 (confirming the –NH₃⁺ state and lack of moisture-induced H-D exchange).

Protocol 2: FT-IR (ATR) Acquisition

Causality of Method: Attenuated Total Reflectance (ATR) requires no KBr pellet pressing, eliminating the risk of pressure-induced polymorphic changes or ion-exchange artifacts (e.g., KBr reacting with the hydrochloride salt to form KCl).

Step-by-Step:

  • Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • Self-Validation Check: Run a background scan (air) to capture and subsequently subtract atmospheric CO₂ and ambient humidity. The baseline must be flat before proceeding.

  • Place 2-3 mg of the solid sample directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Compare the 3500–2500 cm⁻¹ region. The free base will show distinct, sharp N-H stretches. The dihydrochloride will exhibit a massive absorption envelope indicative of a charged amine salt.

References
  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective | ACS Publications | 1

  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online | 2

  • Spectroscopy of Amines | Oregon State University |3

Sources

Comparative cytotoxicity of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Analogs in Cancer Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold in Oncology

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has emerged as a cornerstone in medicinal chemistry, particularly in the design of novel anticancer agents.[1][2] Its structural and electronic properties, notably its role as a bioisostere of pyrimidine—a key component of nucleic bases—confer its ability to interfere with fundamental cellular processes like DNA replication.[1][3][4] Furthermore, the unique mesoionic character of the thiadiazole ring facilitates the crossing of cellular membranes, allowing these compounds to effectively engage with intracellular biological targets.[2][4][5] This characteristic often leads to enhanced bioavailability and potent pharmacological activity.[4]

This guide provides a comparative analysis of the cytotoxic properties of a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives. While direct experimental data for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride was not extensively available in the reviewed literature, this document synthesizes data from structurally analogous compounds to provide a robust framework for understanding their structure-activity relationships (SAR). We will delve into the experimental methodologies used to assess cytotoxicity, present comparative data across various cancer cell lines, and discuss the molecular mechanisms that likely underpin their anticancer effects.

Experimental Protocols: Quantifying Cytotoxicity

The foundation of a comparative analysis lies in a standardized, reproducible methodology. The most prevalent method for evaluating the in vitro cytotoxicity of novel chemical entities is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9] This colorimetric assay provides a quantitative measure of cellular metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[6][10][11]

Standard MTT Assay Protocol

The protocol described below is a validated, self-consistent workflow for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.

  • Cell Seeding and Culture:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG-2 for liver cancer, LoVo for colon cancer) are seeded into 96-well flat-bottom microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[12][13][14]

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cell attachment and stabilization.[12]

  • Compound Treatment:

    • The thiadiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

    • The culture medium is aspirated from the wells and replaced with 100 µL of medium containing the test compounds. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the test compounds.

    • Plates are incubated for a specified duration, typically 24, 48, or 72 hours, under the same conditions as step 1.[9][13][15]

  • MTT Incubation:

    • Following the treatment period, 10-20 µL of MTT stock solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[10][16]

    • The plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable, metabolically active cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10][11]

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[7][11][15]

    • The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[11]

    • The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength between 550 and 600 nm (commonly 570 nm).[7][16]

  • Data Analysis:

    • The absorbance values are directly proportional to the number of viable cells.[15]

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

    • IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-well Plate incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Thiadiazole Analogs (Varying Concentrations) incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability read->calculate determine_ic50 10. Determine IC₅₀ Value calculate->determine_ic50

Caption: General workflow of the MTT assay for cytotoxicity evaluation.

Comparative Cytotoxicity Data of 1,3,4-Thiadiazole Analogs

The cytotoxic potency of 1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents at the C2 and C5 positions of the heterocyclic ring. The following table summarizes the IC₅₀ values for a selection of analogs against various human cancer cell lines, providing a basis for a structure-activity relationship analysis.

Compound IDStructure (Substituents on 1,3,4-Thiadiazole Ring)Cancer Cell LineIC₅₀ (µM)Reference
2g 2-amino, 5-[2-(benzenesulfonylmethyl)phenyl]LoVo (Colon)2.44[13]
MCF-7 (Breast)23.29[13]
8a 2-(honokiol derivative), 5-substitutedA549 (Lung)1.62[4]
MDA-MB-231 (Breast)4.61[4]
32a 2,5-disubstitutedHepG-2 (Liver)3.31[17]
MCF-7 (Breast)9.31[17]
4h 2,5-disubstituted (pyridine moiety)HCT-116 (Colon)2.03[18]
HepG-2 (Liver)2.17[18]
3l 2-(4-methoxyphenyl)acetamido, 5-S-(4-nitrobenzyl)MDA-MB-231 (Breast)8[19]
3j 2-(4-methoxyphenyl)acetamido, 5-S-(3-fluorobenzyl)MDA-MB-231 (Breast)10[19]
6e 2-imino-thiazolidine-4-one derivativeMCF-7 (Breast)3.85[20]
16b Thiazole hybridHepG2-1 (Liver)0.69[14]
Doxorubicin Reference DrugHepG2-1 (Liver)0.72[14]
Imatinib Reference DrugMDA-MB-231 (Breast)20[19]

Discussion: Structure-Activity Relationships (SAR) and Mechanistic Insights

Analysis of Structure-Activity Relationships

The data presented reveals critical relationships between the chemical structure of 1,3,4-thiadiazole analogs and their cytotoxic efficacy.

  • Influence of the C5 Substituent: The introduction of bulky, aromatic groups at the C5 position appears to be a key determinant of anticancer activity.[13] For instance, compound 2g , featuring a benzenesulfonylmethyl)phenyl group, demonstrates potent activity, particularly against the LoVo colon cancer cell line with an IC₅₀ of 2.44 µM.[13] Similarly, hybridization with other bioactive moieties like thiazole (compound 16b ) can yield exceptionally potent compounds, with activity comparable to the standard chemotherapeutic drug Doxorubicin.[14]

  • Influence of the C2 Substituent: The group at the C2 position also significantly modulates activity. The presence of a free amino group or its derivatives is a common feature in many active compounds.[13] The efficacy of these compounds can be influenced by the specific nature and position of substituents on any attached aromatic rings.[13]

  • Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (as in compound 3l ) or fluoro (as in compound 3j ) moieties on the benzyl ring attached to the sulfur at C5, can enhance cytotoxic activity.[19] Compound 3l , with a 4-nitrobenzyl group, was the most potent in its series against the MDA-MB-231 breast cancer cell line.[19]

  • Selectivity: An essential aspect of drug development is selectivity towards cancer cells over normal, healthy cells. Some studies have shown that certain 1,3,4-thiadiazole derivatives exhibit a favorable selectivity index.[1][4][17] For example, while compound 43d in one study showed high potency, it was also toxic to normal fibroblasts, whereas analog 43c demonstrated much better selectivity.[4] This underscores the importance of screening against non-cancerous cell lines during early-stage development.[9]

Potential Mechanisms of Action

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to their ability to interact with various cellular targets and signaling pathways.[12] While the precise mechanism can vary with the specific analog, several key modes of action have been identified:

  • Induction of Apoptosis: Many potent thiadiazole compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[20][21] This can involve the activation of caspases (like caspase-3) and an increase in the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and eventual cell death.[17][22]

  • Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, a hallmark of cancer cell proliferation.[13][17] Arrest is frequently observed at the G2/M phase, preventing the cell from entering mitosis and ultimately leading to an apoptotic cascade.[17][20]

  • Enzyme and Kinase Inhibition: Specific analogs have been designed to inhibit key enzymes and protein kinases that are overactive in cancer cells. Targets include Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Akt, a crucial node in cell survival signaling.[17][18][22] Inhibition of these pathways suppresses pro-survival signals and can trigger apoptosis.[22]

Potential Apoptotic Signaling Pathway

Apoptosis_Pathway Thiadiazole 1,3,4-Thiadiazole Analog Akt Akt Pathway (Survival Signal) Thiadiazole->Akt Inhibition Bax Bax (Pro-apoptotic) Thiadiazole->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Activation Mito Mitochondrial Disruption Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential signaling pathway for apoptosis induction by 1,3,4-thiadiazole derivatives.

Conclusion and Future Directions

This guide demonstrates that the 1,3,4-thiadiazole scaffold is a highly versatile and promising platform for the development of novel anticancer therapeutics.[2][5][17] The cytotoxic potency and selectivity of its derivatives can be finely tuned through strategic chemical modifications at the C2 and C5 positions. The data clearly indicate that incorporating specific aromatic and heterocyclic moieties can lead to compounds with low micromolar, and even sub-micromolar, IC₅₀ values against a range of human cancer cell lines.

Future research should focus on a multipronged approach:

  • SAR Optimization: Expanding analog libraries to further probe the electronic and steric requirements for optimal activity and selectivity.

  • Mechanistic Elucidation: Moving beyond broad cytotoxicity to identify the specific molecular targets for the most potent lead compounds.

  • In Vivo Evaluation: Advancing compounds with promising in vitro profiles and favorable selectivity into preclinical animal models to assess their efficacy and safety in a whole-organism context.

By integrating rational drug design with robust biological evaluation, the 1,3,4-thiadiazole class of compounds holds significant promise for delivering the next generation of targeted cancer therapies.

References

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Thiadiazole derivatives as anticancer agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC. (2024, August 8). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022, October 17). MDPI. Retrieved March 18, 2026, from [Link]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021, August 25). Taylor & Francis Online. Retrieved March 18, 2026, from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved March 18, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 18, 2026, from [Link]

  • Cell Sensitivity Assays: The MTT Assay. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][23][24]thiadiazole Scaffolds. (n.d.). PubMed. Retrieved March 18, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI. Retrieved March 18, 2026, from [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023, May 25). Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022, September 27). MDPI. Retrieved March 18, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved March 18, 2026, from [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. (2022, October 21). Taylor & Francis Online. Retrieved March 18, 2026, from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). MDPI. Retrieved March 18, 2026, from [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). MDPI. Retrieved March 18, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved March 18, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (n.d.). OUCI. Retrieved March 18, 2026, from [Link]

  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2022, October 25). Taylor & Francis Online. Retrieved March 18, 2026, from [Link]

  • Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). Semantic Scholar. Retrieved March 18, 2026, from [Link]

  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as a rigorous system of mechanistic causality. When handling highly active, functionalized molecules like 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride , standard laboratory attire is insufficient. We must engineer our Personal Protective Equipment (PPE) and operational workflows to interrupt specific chemical exposure pathways.

This guide provides drug development professionals and bench scientists with a self-validating operational framework, ensuring both operator safety and experimental integrity.

Chemical Profile & Mechanistic Risk Assessment

Before donning PPE, we must understand the physical chemistry of the adversary. 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride (CAS: 2413869-21-1) is a functionalized primary amine attached to a thiadiazole ring, stabilized as a dihydrochloride (2HCl) salt[1][2].

The 2HCl moiety renders the compound highly water-soluble and hygroscopic. During mechanical manipulation (e.g., weighing, transferring), it is prone to forming fine, acidic micro-dust. According to its notified Classification and Labelling (C&L) profile, this compound presents multiple acute hazards[1]:

  • Acute Toxicity (H302, H312, H332): Harmful via oral, dermal, and inhalation routes[1].

  • Irritation (H315, H319): Causes skin and serious eye irritation[1]. Causality: Upon contact with the moisture of mucous membranes or sweat on the skin, the micro-dust rapidly dissolves, dropping the local pH (due to the HCl) and causing immediate chemical burns.

  • Target Organ Toxicity (H336): May cause drowsiness or dizziness[1]. Causality: The thiadiazole-amine pharmacophore is biologically active. If systemically absorbed via inhalation of dust, it can cross the blood-brain barrier and interact with the central nervous system (CNS).

Personal Protective Equipment (PPE) Matrix

Because the compound's dust can dissolve in sweat and permeate standard barriers, we must utilize a targeted PPE strategy.

PPE_Strategy Hazard Hazard Source 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine 2HCl (Aerosolized Dust / Solution) Resp Respiratory Protection Fume Hood + N95/P100 Prevents H332 / H336 Hazard->Resp Inhalation Risk Dermal Dermal Protection Double Nitrile Gloves + Lab Coat Prevents H312 / H315 Hazard->Dermal Dermal Contact Ocular Ocular Protection Safety Goggles / Face Shield Prevents H319 Hazard->Ocular Splash/Dust Risk Mitigation Safe Operational State Zero Exposure Achieved Resp->Mitigation Dermal->Mitigation Ocular->Mitigation

Hazard mitigation pathways and PPE causality for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine 2HCl.

Table 1: Quantitative PPE Specifications & Mechanistic Causality

PPE CategorySpecification (Quantitative)Mechanistic Causality
Dermal (Gloves) 100% Nitrile, ≥ 0.12 mm thickness, Breakthrough > 240 minPrevents H312/H315. Double-gloving provides a physical fail-safe against micro-tears. The inner glove remains dry, preventing sweat-mediated solubilization of the HCl salt against the dermis.
Respiratory N95 or P100 particulate filter (≥ 95% or 99.97% efficiency)Prevents H332/H336. Captures aerosolized dihydrochloride micro-dust generated during mechanical transfer outside of primary containment.
Ocular ANSI Z87.1 certified safety goggles (0 gaps)Prevents H319. Blocks airborne dust from dissolving in the aqueous environment of the cornea, which would cause rapid localized acidification.

Self-Validating Operational Workflow

This protocol covers the primary handling of the dry powder. The goal is zero environmental contamination and zero operator exposure. Every step includes a validation metric to ensure the system is functioning as intended.

Step-by-Step Methodology: Precision Weighing & Solubilization

  • Environmental Preparation: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm).

    • Causality: This velocity is sufficient to capture micro-dust without creating turbulent eddies that could blow the powder out of the sash and into the operator's breathing zone.

  • Static Mitigation: Pass the weighing spatula and anti-static weigh boat through an anti-static ionizer fan for 10 seconds.

    • Causality: Dihydrochloride salts are highly prone to static cling. Removing the static charge prevents the powder from aerosolizing or sticking to instruments.

  • Primary Transfer: Using the neutralized spatula, transfer the compound into the weigh boat. Keep the source bottle and weigh boat as close as possible to minimize the transfer path.

  • Solubilization in Containment: Do not transport the dry powder across the lab. Add the primary solvent (e.g., DMSO or buffered aqueous solution) directly to the weigh boat or transfer the powder into a pre-filled vial inside the fume hood.

  • System Validation: Inspect the weigh boat and spatula under direct light. A successful, safe transfer leaves zero visible particulate residue . If dust clings to the plastic, static mitigation failed; your molarity is compromised, and the boat must be sealed in a secondary container before disposal to prevent aerosolization.

Spill Response & Disposal Plan

A spill is an uncontrolled release of the hazard. Our response must neutralize the chemical threat and validate the decontamination.

Step-by-Step Methodology: Solid Spill Response

  • Immediate Containment: If a spill occurs outside the hood, immediately evacuate personnel from the vicinity to prevent tracking the powder. Don a P100 respirator before approaching.

  • Wet Wiping (No Sweeping): Never dry-sweep the powder, as this aerosolizes the active pharmaceutical ingredient (API). Gently place damp, absorbent paper towels over the spill.

    • Causality: The water rapidly dissolves the 2HCl salt, trapping it in the towel matrix and preventing inhalation risks.

  • Chemical Lifting: Carefully lift the towels inward, folding the contamination into the center. Place the towels into a designated RCRA hazardous waste bag.

  • Secondary Decontamination: Wipe the spill area with a 1% sodium bicarbonate solution.

    • Causality: The weak base neutralizes any residual acidic dihydrochloride film left on the benchtop.

  • System Validation: Swab the decontaminated surface with a moistened pH test strip. The protocol is validated when the swab indicates a neutral pH (6.5 - 7.5) . If acidic, repeat step 4.

Table 2: Spill Decontamination & Disposal Metrics

Waste StreamMax Allowable ConcentrationDisposal RoutingValidation Metric
Aqueous Waste < 5% w/vRCRA Non-Halogenated OrganicspH neutral (6.5 - 7.5)
Solid Waste (Spill) N/A (Bulk Powder)RCRA Solid Hazardous WasteVisual inspection + pH swab

References

  • NextSDS. "3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • PubChemLite. "2413869-21-1 (C5H9N3S) - PubChemLite". University of Luxembourg / PubChem. URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.